molecular formula C5H4Cl2N4 B015382 1H-Purine, 6-chloro-, monohydrochloride CAS No. 88166-54-5

1H-Purine, 6-chloro-, monohydrochloride

Cat. No.: B015382
CAS No.: 88166-54-5
M. Wt: 191.02 g/mol
InChI Key: UYGNXRBDDSTKED-UHFFFAOYSA-N
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Description

1H-Purine, 6-chloro-, monohydrochloride is a versatile purine derivative primarily utilized as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a reactive chlorine atom at the 6-position, makes it a valuable precursor for the preparation of a diverse array of substituted purines, including nucleosides and nucleotides, through nucleophilic substitution reactions. This compound is of significant interest in pharmaceutical research for the synthesis of potential therapeutic agents. Researchers employ it to develop analogs that may act as enzyme inhibitors or modulate biological pathways. The monohydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various experimental conditions. As a building block, it contributes to the exploration of novel compounds in areas such as anticancer and antiviral drug discovery. Please note: The specific physical and chemical properties (molecular weight, melting point, solubility, etc.) and structural identifiers for this specific salt form were not confirmed in the search results and should be determined from the product's Certificate of Analysis (CoA). Intended Use This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7H-purine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNXRBDDSTKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236865
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-54-5
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Privileged Scaffold: 6-Chloro-9H-Purine in Drug Discovery & Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-chloro-9H-purine (6-CP) as a "privileged scaffold" in medicinal chemistry and plant biology. It moves beyond basic descriptions to explore the mechanistic causality of its derivatives, practical synthesis protocols, and biological validation.

Executive Summary

6-chloro-9H-purine (CAS: 87-42-3) is rarely a final therapeutic endpoint; rather, it is a high-utility electrophilic scaffold. Its biological significance stems from its ability to mimic the adenosine core of ATP. By serving as a substrate for Nucleophilic Aromatic Substitution (


) at the C6 position and alkylation at the N9 position, 6-CP allows for the rapid generation of libraries targeting Cyclin-Dependent Kinases (CDKs)  in oncology, viral RNA polymerases  in virology, and histidine kinase receptors  in plant physiology (cytokinins).

This guide details the chemical reactivity, therapeutic applications, and validated experimental protocols for leveraging this scaffold.

Chemical Foundation & Reactivity

The biological activity of 6-CP derivatives is dictated by the Structure-Activity Relationship (SAR) of the purine ring.

  • C6 Position (Electrophilic Center): The chlorine atom is a good leaving group. Substitution here with aryl- or alkyl-amines creates the "hinge-binding" motif essential for ATP-competitive kinase inhibition.

  • N9 Position (Solubility & Target Specificity): The acidic proton (pKa ~8.9) allows for alkylation or glycosylation. In kinases, this position often tolerates bulky groups (e.g., isopropyl in Roscovitine) that exploit the ribose-binding pocket.

  • N7 Position: Often involved in hydrogen bonding but less frequently modified due to tautomeric stability favoring N9-substitution in neutral conditions.

Visualization: Synthesis & Reactivity Map

The following diagram outlines the divergent synthesis pathways from the 6-CP core.

G Hypoxanthine Hypoxanthine (Precursor) SixCP 6-Chloro-9H-Purine (The Scaffold) Hypoxanthine->SixCP POCl3, reflux (Chlorination) Kinetin Cytokinins (e.g., Kinetin, BAP) Plant Growth SixCP->Kinetin SNAr (C6) Primary Amines CDKi CDK Inhibitors (e.g., Olomoucine) Anticancer SixCP->CDKi 1. N9 Alkylation 2. C6 SNAr 3. C2 Substitution Nucleosides Nucleoside Analogs (e.g., Ribosides) Antiviral SixCP->Nucleosides Glycosylation (Ribose coupling)

Caption: Divergent synthetic pathways from 6-chloro-9H-purine yielding three distinct classes of bioactive molecules.

Therapeutic Applications (Mammalian)

Oncology: CDK Inhibition

The most profound application of 6-CP analogs is in the inhibition of Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.

  • Mechanism: 6-substituted purines act as ATP-competitive inhibitors. The adenine ring mimics the ATP purine, while the C6 substituent (often a benzyl or cycloalkyl group) projects into the hydrophobic pocket, inducing conformational changes that prevent cyclin binding.

  • Key Analogs:

    • Olomoucine: Selective for CDK1, CDK2, CDK5.

    • Roscovitine (Seliciclib): A 2,6,9-trisubstituted purine derived from 6-CP.

Virology: Nucleoside Analogs

6-CP is a precursor for modified nucleosides that inhibit viral replication.

  • SARS-CoV Activity: Studies have shown that 6-chloropurine ribosides (e.g., with benzoylated 5'-hydroxyl groups) exhibit IC50 values comparable to Ribavirin (approx. 14-48 µM).

  • Mechanism: These analogs often act as "chain terminators" or competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp).

Data Summary: Comparative Bioactivity
Compound ClassTargetRepresentative AnalogIC50 / ActivityReference
CDK Inhibitor CDK2/Cyclin ERoscovitine0.45 µM[1]
CDK Inhibitor CDK1/Cyclin BOlomoucine7.0 µM[1]
Antiviral SARS-CoV6-CP Riboside (Cmpd 11)14.5 µM[2]
Cytokinin AHK4 Receptor6-Benzylaminopurine< 10 nM (EC50)[3]

Agrochemical Applications (Plant Biology)

In plant systems, 6-CP derivatives function as Cytokinins , hormones that promote cell division.

  • Kinetin (6-furfurylaminopurine): The first cytokinin discovered. Synthesized by reacting 6-CP with furfurylamine.

  • BAP (6-benzylaminopurine): A synthetic cytokinin used widely in tissue culture.

  • Mechanism: These ligands bind to the CHASE domain of histidine kinase receptors (AHK3, AHK4), triggering a phosphorelay system that activates response regulators (ARRs) in the nucleus.

Visualization: Cytokinin Signaling Pathway

Cytokinin Ligand 6-CP Derivative (e.g., BAP) Receptor AHK Receptor (Plasma Membrane) Ligand->Receptor Binding AHP AHP Proteins (Cytoplasm) Receptor->AHP Phosphorylation (His->Asp) ARR_B Type-B ARRs (Nucleus) AHP->ARR_B Phosphor-transfer Response Cell Division Shoot Initiation ARR_B->Response Transcription Activation

Caption: Signal transduction pathway activated by 6-CP derived cytokinins in Arabidopsis.

Experimental Technical Guide

Protocol 1: Synthesis of 6-Benzylaminopurine (BAP)

Objective: Synthesize a high-purity cytokinin analog via


.
Causality:  n-Butanol is used as the solvent because its boiling point (117°C) allows the reaction to overcome the activation energy of the aromatic substitution without requiring a pressurized vessel. Triethylamine (Et3N) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Materials:

  • 6-Chloro-9H-purine (1.54 g, 10 mmol)

  • Benzylamine (1.2 g, 11 mmol)

  • Triethylamine (1.5 mL)

  • n-Butanol (20 mL)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-chloropurine in n-butanol.

  • Addition: Add Benzylamine followed by Triethylamine. Note: The suspension may not clear immediately.

  • Reflux: Heat the mixture to reflux (approx. 120°C oil bath) for 3–5 hours.

    • Self-Validation Point: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (product) should appear.

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the precipitate. Wash with cold water (to remove Et3N·HCl salts) and cold ethanol.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Characterization: Confirm structure via melting point (230–232°C) and 1H-NMR.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2)

Objective: Quantify the inhibitory potential (IC50) of the synthesized analog. Causality: A radiometric assay using [γ-33P]-ATP provides high sensitivity. The reaction must be kept within the linear range (initial velocity) to accurately determine inhibition constants.

Workflow:

  • Preparation: Prepare kinase buffer (60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate).

  • Substrate: Use Histone H1 as the phospho-acceptor substrate.

  • Reaction Mix: Combine Recombinant CDK2/Cyclin E complex, Histone H1, and the test compound (dissolved in DMSO) in a 96-well plate.

  • Initiation: Start reaction by adding [γ-33P]-ATP (final conc. 15 µM).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting aliquots onto P81 phosphocellulose paper.

  • Washing: Wash filters in 75 mM orthophosphoric acid (removes unreacted ATP but retains phosphorylated histone).

  • Quantification: Measure radioactivity via liquid scintillation counting.

    • Self-Validation Point: Include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Z-factor should be > 0.5 for a valid assay.

Visualization: Experimental Workflow

Workflow Start Start: 6-Chloropurine Step1 Reflux in n-BuOH + Amine + Et3N Start->Step1 Validation1 TLC Check (Disappearance of SM) Step1->Validation1 Validation1->Step1 Incomplete Step2 Filtration & Wash (Remove Et3N salts) Validation1->Step2 Complete Step3 Recrystallization (EtOH/H2O) Step2->Step3 Bioassay Kinase Assay (P81 Filter Binding) Step3->Bioassay

Caption: Integrated synthesis and validation workflow for 6-CP derivatives.

References

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry. Link

  • Choi, Y., et al. (2007). "Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Spíchal, L., et al. (2004). "Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay." Plant and Cell Physiology. Link

  • Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry. Link

  • Hitchings, G.H., & Elion, G.B. (1956). "The Chemistry and Biochemistry of Purine Analogs." Annals of the New York Academy of Sciences. Link

Technical Guide: 6-Chloropurine Monohydrochloride – Solubility, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropurine (6-CP) is a critical purine intermediate used extensively in the synthesis of nucleoside analogues, including acyclovir and mercaptopurine. While often commercially available as the free base (CAS 87-42-3), the monohydrochloride salt (6-CP·HCl) is a specialized form often utilized during purification or specific synthetic steps to enhance aqueous solubility and control precipitation kinetics.

This guide provides a definitive technical analysis of the monohydrochloride salt, distinguishing its physicochemical behavior from the free base. Crucially, researchers must understand that while the salt form offers superior initial aqueous solubility, it is acidic; neutralizing the solution to physiological pH will trigger the precipitation of the less soluble free base. This document outlines the solubility limits, stability profiles, and validated protocols for handling this compound in drug discovery workflows.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The monohydrochloride salt differs significantly from the free base in molecular weight and solubility dynamics. The protonation typically occurs at the N7/N9 position of the imidazole ring, destabilizing the crystal lattice energy relative to the free base and enhancing solvation in polar media.

Property6-Chloropurine (Free Base)6-Chloropurine Monohydrochloride
CAS Number 87-42-35451-40-1 (or 1928-82-1 generic)
Molecular Formula C₅H₃ClN₄C₅H₃ClN₄[1][2][3][4] · HCl
Molecular Weight 154.56 g/mol 191.02 g/mol
Appearance Pale yellow crystalline powderOff-white to yellow solid
Melting Point >300°C (decomposes)>250°C (decomposes)
pKa ~8.8 (N-H deprotonation), ~2.5 (N-H protonation)Acidic in solution (pH < 2)

Solubility Dynamics

Understanding the solubility of 6-CP·HCl requires distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (dissolution rate).

Aqueous Solubility Paradox

The monohydrochloride salt is highly soluble in water compared to the free base. However, this solubility is pH-dependent.

  • Acidic pH (< 2.0): The salt remains ionized and soluble.

  • Neutral pH (6.0–7.5): As pH increases, the compound deprotonates to the free base. Since the free base has poor water solubility (~2.5 mg/mL), precipitation occurs immediately upon neutralization.

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Application Notes
Water Low (~2.5 mg/mL)High (>300 mg/mL) Salt dissolves rapidly; solution is strongly acidic.
DMSO High (~30 mg/mL)HighPreferred for biological stock solutions to avoid pH shock.
Ethanol Low (< 5 mg/mL)ModerateSalt often recrystallized from EtOH/Water mixtures.
DMF Moderate (~10 mg/mL)HighUseful for SNAr reactions.
0.1 M NaOH Soluble (as anion)SolubleRapid hydrolysis risk (degrades to Hypoxanthine).

Critical Insight: Do not attempt to dissolve the HCl salt in a neutral buffer (e.g., PBS) directly at high concentrations (>5 mg/mL). The buffering capacity will neutralize the HCl, causing the free base to crash out of solution.

Stability and Degradation Mechanisms[4][12]

The C6-chlorine atom is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The stability of 6-CP·HCl is governed by moisture, temperature, and pH.

Hydrolysis (The Primary Degradation Pathway)

In aqueous environments, water acts as a nucleophile, displacing the chloride ion to form Hypoxanthine (6-hydroxypurine).

  • Acidic Conditions: The protonation of N7/N9 increases the electrophilicity of C6, potentially accelerating hydrolysis at elevated temperatures, though the salt is generally stable in cold acidic solution.

  • Basic Conditions: Hydrolysis is rapid. The presence of OH⁻ ions quickly converts 6-CP to Hypoxanthine.

Thermal Stability
  • Solid State: Stable for years at -20°C if kept dry.

  • Solution: At room temperature, aqueous solutions degrade measurably within 24 hours. At 80°C, degradation is complete within hours.

Degradation Pathway Diagram

degradation_pathway Salt 6-Chloropurine HCl Salt FreeBase 6-Chloropurine (Free Base) Salt->FreeBase Neutralization (pH > 6) Hypoxanthine Hypoxanthine (Degradation Product) Salt->Hypoxanthine Acid Hydrolysis (Prolonged storage) FreeBase->Salt Acidification (HCl) FreeBase->Hypoxanthine Hydrolysis (H2O) Slow at RT, Fast at >60°C Mercapto 6-Mercaptopurine (Thiol Derivative) FreeBase->Mercapto Thiolysis (Reaction with thiols)

Figure 1: Chemical fate of 6-Chloropurine HCl. Neutralization yields the free base, while hydrolysis (degradation) yields Hypoxanthine.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Aqueous)

Use this protocol when the acidity of the stock solution is acceptable or will be diluted significantly.

  • Weighing: Weigh 191 mg of 6-Chloropurine Monohydrochloride.

  • Dissolution: Add 1.0 mL of sterile, deionized water.

  • Mixing: Vortex for 30 seconds. The solid should dissolve completely to give a clear, yellow-tinted solution (~1 M concentration).

  • Verification: Measure pH. Expect pH < 2.0.

  • Usage: Use immediately. If storage is required, freeze at -80°C. Do not store at 4°C for >24 hours.

Protocol B: Preparation of Biological Assay Stock (DMSO)

Use this protocol for cell culture or enzymatic assays to ensure neutrality.

  • Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology).

  • Concentration: Prepare a 100 mM stock (19.1 mg/mL).

  • Dissolution: Add DMSO to the solid. Sonicate for 2–5 minutes if necessary.

    • Note: The dissolution is endothermic; slight warming (37°C) is permissible.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol C: Neutralization / Free Base Precipitation

Use this to convert the salt to the free base for purification.

neutralization_workflow Start Start: 6-CP HCl Salt (Solid) Dissolve Dissolve in minimal water (High conc.) Start->Dissolve Cool Cool to 4°C (Ice Bath) Dissolve->Cool Adjust Add NH4OH dropwise to pH 6.5 - 7.0 Cool->Adjust Precip Precipitate Forms (Thick Paste) Adjust->Precip Loss of solubility Filter Filter & Wash (Cold Water) Precip->Filter Dry Dry under Vacuum Yield: Free Base Filter->Dry

Figure 2: Workflow for converting the soluble HCl salt into the purified Free Base form.

Storage and Lifecycle Management[13]

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to humid air will cause the powder to clump and potentially hydrolyze due to surface moisture acidity.

  • Primary Storage: Store solid at -20°C in a tightly sealed container with desiccant.

  • Shelf Life:

    • Solid (Desiccated, -20°C): >2 years.[5]

    • DMSO Stock (-20°C): 6 months.

    • Aqueous Solution: Unstable (Prepare fresh).[5]

References

  • Montgomery, J. A., & Temple, C. (1961).[4] Synthesis of Potential Anticancer Agents.[4] XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635.[4]

  • Bendich, A., Russell, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077.

  • ChemicalBook. (2023). 6-Chloropurine Hydrochloride Properties and Safety.

  • MedChemExpress. (2024). 6-Chloropurine Datasheet and Solubility.[1]

  • US Patent 4405781A. (1983). Method for preparing salts of 6-chloropurine.[4]

Sources

Unlocking Therapeutic Potential: A Guide to Investigating 6-Chloropurine Nucleosides and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of therapeutic intervention, particularly in oncology and virology.[1][2] Among these, 6-chloropurine nucleosides stand out as a versatile and potent class of compounds.[3][4] Their efficacy stems from their ability to act as antimetabolites, masquerading as endogenous purines to disrupt critical cellular processes.[1] This guide moves beyond a simple catalog of derivatives to provide a foundational understanding of their core mechanisms, identify high-potential therapeutic targets, and detail the robust experimental workflows required to validate these interactions. Our objective is to equip researchers and drug development professionals with the strategic insights and practical methodologies needed to effectively harness the therapeutic promise of this chemical scaffold.

Section 1: The Core Mechanism - A Multi-pronged Cellular Assault

The therapeutic action of 6-chloropurine nucleosides is not predicated on a single interaction but rather on a cascade of events initiated upon cellular entry. Understanding this pathway is critical for identifying and validating downstream targets.

Cellular Uptake and Metabolic Activation

For any nucleoside analog to be effective, it must first enter the target cell and be converted into its active form.

  • Uptake: 6-chloropurine nucleosides, like their endogenous counterparts, are actively transported across the cell membrane by specific protein families known as nucleoside transporters (NTs).[1] The expression levels of these transporters in different cell types can be a key determinant of selective toxicity, a factor that can be exploited in targeted therapy design.

  • Activation: Once inside the cell, the nucleoside undergoes a series of phosphorylation events, catalyzed by host cell kinases, to yield the corresponding mono-, di-, and ultimately, the active triphosphate metabolite.[1][5] This bioactivation is a prerequisite for many of its cytotoxic effects, particularly the inhibition of nucleic acid synthesis.

Primary Therapeutic Actions

The activated triphosphate form of 6-chloropurine nucleosides can interfere with several vital cellular processes.

A. Inhibition of DNA Synthesis and Proliferation

A primary mechanism of action, especially in oncology, is the disruption of DNA replication.[6][7] The triphosphate analog is recognized by DNA polymerases and incorporated into the growing DNA strand. This fraudulent incorporation leads to:

  • Chain Termination: Preventing further elongation of the DNA strand.

  • DNA Damage: Creating a structurally unsound nucleic acid, which triggers cellular DNA damage responses.

This direct assault on DNA synthesis is profoundly toxic to rapidly dividing cells, such as those found in hematological malignancies and solid tumors, making it a cornerstone of their anticancer activity.[7][8]

B. Induction of Apoptosis: The Programmed Execution

The cellular stress and DNA damage induced by 6-chloropurine nucleosides converge on the activation of apoptosis, or programmed cell death.[6][7][9] The primary route triggered by these analogs is the intrinsic (mitochondrial) pathway .[10]

  • Mechanism: Cellular damage signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[11] This shift disrupts the mitochondrial outer membrane, causing the release of key signaling molecules like cytochrome c into the cytoplasm.[10][12]

  • Execution: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[12][13] Activated caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[10][13]

This induction of apoptosis is a key therapeutic outcome, leading to the elimination of malignant cells.[9] Studies have demonstrated that new 6-chloropurine nucleoside derivatives can induce apoptosis and cause cell cycle arrest, often at the G2/M checkpoint, in various cancer cell lines.[9]

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial (Intrinsic) Pathway 6_CPN 6-Chloropurine Nucleoside (Metabolically Activated) DNA_Damage DNA Synthesis Inhibition & Damage 6_CPN->DNA_Damage incorporation Bcl2 Bcl-2 (Anti-apoptotic) Inhibited DNA_Damage->Bcl2 BaxBak Bax/Bak (Pro-apoptotic) Activated DNA_Damage->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c (released) Mito->CytoC release Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 recruits & activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Workflow for assessing compound cytotoxicity using the SRB assay.

Workflow 2: Confirming Apoptosis Induction

Causality: Once cytotoxicity is established, it is crucial to determine if cell death occurs via apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at its GI50 concentration for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Workflow 3: Cell Cycle Analysis

Causality: To investigate if the compound's anti-proliferative effect is due to halting the cell cycle at a specific phase, DNA content analysis is performed. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [9] Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP). The resulting histogram will show distinct peaks for G0/G1, S, and G2/M populations.

Section 4: Future Directions and Concluding Remarks

The versatility of the 6-chloropurine scaffold makes it a valuable starting point for further chemical modification and drug development. [3][14][15]Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives to enhance potency against specific targets (e.g., viral polymerases, cancer-specific kinases) while minimizing off-target toxicity. [16]* Prodrug Strategies: Designing prodrugs that improve bioavailability, targeted delivery, and cellular uptake of the active compound. [4]* Combination Therapies: Investigating synergistic effects with other therapeutic agents, such as combining DNA-damaging agents with inhibitors of DNA repair pathways.

References

  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed. Bioorganic & Medicinal Chemistry Letters.
  • Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Amino-6-chloropurine-3',5'-di-O-acetyl-2'-deoxyriboside | Purine Nucleoside Analog. Selleck Chemicals.
  • Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. MedChemExpress.
  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • A Valuable Synthetic Intermediate | 2-Amino-6-chloropurine riboside. Tokyo Chemical Industry Co., Ltd..
  • 6-Chloropurine riboside. Chem-Impex.
  • How Much Potential Do Nucleoside Analogs Offer to Comb
  • 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy)riboside. MedChemExpress.
  • Synthesis of 6-aryloxy- And 6-arylalkoxy-2-chloropurines and Their Interactions With Purine Nucleoside Phosphorylase From Escherichia Coli - PubMed.
  • Purine nucleoside analogs in the therapy of cancer and neuroinflamm
  • Model of apoptosis induction by nucleoside analogues. Apoptotic cell... | Download Scientific Diagram.
  • 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed.
  • Full article: Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Taylor & Francis Online.
  • Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI.
  • Mitochondrial apoptotic p
  • Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific - UK.
  • Apoptosis | Intrinsic & Extrinsic Pathways | Mechanisms of Cell De

Sources

Technical Guide: Safe Handling and Operational Protocols for 6-Chloropurine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropurine Hydrochloride (CAS 5604-15-9) is a critical purine nucleoside intermediate used extensively in the synthesis of antiviral (e.g., acyclovir analogs) and antineoplastic agents (e.g., 6-mercaptopurine).[1] While often classified primarily as an irritant and acute toxin in basic Safety Data Sheets (SDS), its structural homology to biological purines and its metabolic conversion to cytotoxic agents necessitates a biosafety-level approach to handling.

This guide provides a risk-based operational framework. It moves beyond generic SDS advice to address the specific risks of dust inhalation , mutagenic potential , and hydrolytic instability associated with the hydrochloride salt form.

Part 1: Chemical Profile & Hazard Mechanism

Comparative Identity

Researchers must distinguish between the free base and the hydrochloride salt, as their physical handling requirements differ significantly regarding acidity and hygroscopicity.

Feature6-Chloropurine (Free Base)6-Chloropurine Hydrochloride
CAS Number 87-42-35604-15-9
Molecular Weight 154.56 g/mol 191.02 g/mol
Appearance Yellow/Pale Orange PowderOff-white to Yellow Crystalline Powder
Acidity (1% soln) Neutral to slightly acidicAcidic (pH ~2-3)
Solubility DMSO, DMF, Basic WaterWater (High), DMSO, Methanol
Primary Risk Toxicity/IrritationToxicity + Corrosivity (Dust)
The "Trojan Horse" Mechanism of Toxicity

The primary safety concern with 6-chloropurine derivatives is not just acute contact irritation, but their antimetabolite activity . Once absorbed (via inhalation or skin), the compound can be metabolized into 6-mercaptopurine (6-MP) and thioguanine nucleotides, which incorporate into DNA/RNA, causing strand breaks and apoptosis.

Scientist-to-Scientist Note: Treat this compound as a suspected germ cell mutagen . Standard nitrile gloves may be insufficient when the compound is dissolved in permeating solvents like DMSO.

ToxicityMechanism cluster_prevention Critical Control Point Exposure Exposure (Inhalation/Dermal) Absorption Systemic Absorption Exposure->Absorption Metabolism Hepatic Conversion (Thiolysis) Absorption->Metabolism Transport ActiveMetabolite 6-Mercaptopurine (Active Cytotoxin) Metabolism->ActiveMetabolite In vivo activation DNA_Inc Incorporation into DNA/RNA ActiveMetabolite->DNA_Inc HGPRT Pathway Apoptosis Cell Cycle Arrest & Apoptosis DNA_Inc->Apoptosis Cytotoxicity

Figure 1: The metabolic activation pathway of 6-chloropurine derivatives, highlighting why exposure prevention is critical beyond simple irritation risks.

Part 2: Engineering Controls & PPE

Containment Hierarchy

The hydrochloride salt is prone to static charge, creating fine dust that is easily inhaled.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood before weighing to prevent powder "fly-out."

Personal Protective Equipment (PPE) Matrix
Body PartStandard Protocol (Dry Powder)Enhanced Protocol (Solution in DMSO/DMF)
Hands Double Nitrile Gloves (0.11mm min)Laminate (Silver Shield) under Nitrile
Respiratory N95 (if in hood); P100 (if outside hood)Powered Air Purifying Respirator (Spill cleanup)
Eyes Chemical Splash GogglesGoggles + Face Shield
Body Lab Coat (Buttoned, Tyvek sleeves)Impervious Chemical Apron

Why Laminate Gloves? 6-Chloropurine is frequently dissolved in DMSO for nucleophilic aromatic substitution (SNAr). DMSO permeates nitrile rubber in <5 minutes, carrying the toxic purine payload through the skin. Laminate gloves provide >4 hours of breakthrough time.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and hydrolysis exposure.

  • Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.

  • Desiccant Check: Ensure the bulk container was stored in a desiccator. The HCl salt absorbs atmospheric water, which hydrolyzes the C-Cl bond over time, releasing HCl gas and degrading purity.

  • Transfer: Use a plastic spatula (metal may corrode or introduce ions).

  • Neutralization (Pre-emptive): Have a beaker of 5% Sodium Bicarbonate (

    
    ) in the hood to immediately submerge contaminated spatulas or wipes.
    
Protocol B: Solubilization & Reaction Setup

Objective: Manage the acidic nature of the HCl salt during dissolution.

  • Solvent Choice: When dissolving in DMSO or DMF , the solution will become acidic.

  • Exotherm Alert: If neutralizing with a base (e.g., Triethylamine or

    
    ) to generate the free base in situ, add the base slowly  at 0°C. The neutralization of the HCl moiety is exothermic and can cause solvent splashing.
    
  • Inert Atmosphere: Purge the reaction vessel with Argon. Moisture acts as a nucleophile at the C6 position, converting the valuable chloropurine into hypoxanthine (inactive impurity).

Storage & Stability[4][5]
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term active use).

  • Atmosphere: Under Argon/Nitrogen.

  • Container: Amber glass (light sensitive) with Parafilm seal to prevent moisture ingress.

Part 4: Emergency Response & Waste Disposal[6]

Spill Response Logic

Do not dry sweep. The dust is hazardous.

SpillResponse Start Spill Detected Assess Assess Size & Form (Powder vs. Solution) Start->Assess Powder Powder Spill Assess->Powder Solution Solution (DMSO/DMF) Assess->Solution Cover Cover with wet paper towels (prevents dust) Powder->Cover Scoop Scoop into HazMat Bag Cover->Scoop Clean Clean Area with 10% Bleach then Water Scoop->Clean Absorb Absorb with Vermiculite or Chem-Pads Solution->Absorb Absorb->Clean Dispose Dispose as Halogenated Organic Waste Clean->Dispose

Figure 2: Decision logic for responding to 6-chloropurine spills, prioritizing dust suppression.

Decontamination & Disposal
  • Surface Decontamination: Wash surfaces with 10% sodium hypochlorite (bleach). The oxidative action helps degrade the purine ring system. Follow with water to remove corrosive bleach residue.

  • Waste Stream:

    • Solid Waste: Label as "Toxic Solid - Halogenated Organic."

    • Liquid Waste: If dissolved in DMSO/DMF, segregate into "Halogenated Solvent Waste." Do not mix with acid waste streams, as this may liberate toxic fumes if other sulfides are present.

References

  • PubChem. (2025).[2][3] 6-Chloropurine Compound Summary (CID 5359277). National Library of Medicine. [Link]

  • National Institutes of Health (PMC). (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine.[Link]

Sources

Methodological & Application

Precision Synthesis of 6-Phenylpurine Nucleosides via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Strategic Overview

6-Phenylpurine nucleosides represent a privileged scaffold in medicinal chemistry, exhibiting potent cytostatic activity against varying cancer lines (e.g., HeLa, CCRF-CEM) and serving as high-affinity probes for cytokinin receptors. Traditional nucleophilic aromatic substitution (


) fails to introduce carbon nucleophiles at the C6 position efficiently. This guide details a robust, modular protocol utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling  to install phenyl groups onto the 6-chloropurine nucleoside scaffold.
The "Scaffold-First" Strategy

While direct glycosylation of 6-phenylpurine is possible, it often suffers from poor N9/N7 regioselectivity due to the steric bulk of the phenyl ring. Our optimized route employs a "Scaffold-First" approach:

  • High-Fidelity Glycosylation: Constructing the N9-nucleoside using 6-chloropurine (smaller steric profile).

  • Late-Stage Functionalization: Utilizing the C-Cl handle for diverse Pd-catalyzed couplings.

Module A: N9-Regioselective Glycosylation

Objective: Synthesis of 6-chloro-9-(2',3',5'-tri-O-benzoyl-


-D-ribofuranosyl)purine.
Mechanism & Rationale

The reaction utilizes Vorbrüggen conditions .[1] Bis(trimethylsilyl)acetamide (BSA) silylates the 6-chloropurine base, rendering it soluble and nucleophilic. Trimethylsilyl triflate (TMSOTf) acts as the Lewis acid activator, generating the oxocarbenium ion from the sugar donor.

  • Critical Control Point: Acetonitrile (MeCN) is the preferred solvent. It participates in the mechanism via the formation of an

    
    -nitrilium cation intermediate, which directs the nucleophilic attack to the 
    
    
    
    -face, ensuring 1,2-trans stereochemistry.
Detailed Protocol

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 equiv)
    
  • BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Silylation: Suspend 6-chloropurine in anhydrous MeCN under Argon. Add BSA dropwise. Stir at 60°C for 30 min until a clear solution forms (indicating formation of silylated base).

  • Activation: Cool to 0°C. Add the ribose sugar donor.

  • Glycosylation: Add TMSOTf dropwise to the cold solution. Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and then heat to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Quench: Cool to RT. Pour into ice-cold saturated NaHCO

    
    . Stir vigorously for 15 min to hydrolyze silyl ethers.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (SiO

    
    ). Elute with Hexane/EtOAc (gradient 8:2 to 6:4).
    

Data Validation:

Parameter Specification Note
Yield 75% - 85% High efficiency
Regioselectivity > 95:5 (N9 : N7) Kinetic control at 60°C favors N9

| Anomeric Ratio | > 99%


-anomer | Directed by 2-O-acyl participating group |[2]

Module B: C6-Arylation (Suzuki-Miyaura Coupling)

Objective: Transformation of the C-Cl bond to a C-Phenyl bond.

Mechanism & Rationale

The electron-deficient purine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond. However, purine nitrogens can coordinate to Pd, poisoning the catalyst.

  • Solution: Use of a phosphine ligand (PPh

    
    ) and slightly elevated temperatures (80°C) prevents catalyst arrest.
    
  • Base Choice: K

    
    CO
    
    
    
    is sufficient; stronger bases (e.g., hydroxides) may cause hydrolysis of the C-Cl bond to hypoxanthine (C6-OH) side products.
Detailed Protocol

Reagents:

  • 6-Chloro-purine nucleoside (from Module A) (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: Toluene/Ethanol/Water (4:2:1 ratio) - The "Universal Solvent" for Suzuki.

Step-by-Step:

  • Degassing (Critical): Dissolve nucleoside and boronic acid in the solvent mix. Sparge with Argon for 15 mins. Oxygen causes homocoupling of boronic acids and Pd oxidation.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and K
    
    
    CO
    
    
    under a counter-flow of Argon.
  • Reflux: Seal vessel and heat to 80-90°C for 4-6 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.

  • Partition: Wash filtrate with water and brine.

  • Purification: Flash chromatography. The product is usually more polar than the starting chloride.

Module C: Global Deprotection

Objective: Removal of benzoyl protecting groups.

Protocol:

  • Dissolve the coupled product in anhydrous Methanol.

  • Add NaOMe (0.5 M in MeOH, 0.2 equiv) or saturate with NH

    
     gas at 0°C.
    
  • Stir at RT for 12 hours.

  • Neutralize with Amberlite IR-120 (H+ form) resin (if using NaOMe). Filter and evaporate.

  • Final Polish: Crystallization from MeOH/Water or Reverse Phase HPLC (C18, Water/MeCN gradient).

Visualization & Workflows

Workflow Diagram

G Start 6-Chloropurine (Starting Material) Step1 Step 1: Vorbrüggen Glycosylation (BSA, TMSOTf, Sugar Donor) Start->Step1 Silylation & Activation Inter1 Intermediate: Protected 6-Cl-Nucleoside Step1->Inter1 N9-Selective C-N Bond Formation Step2 Step 2: Suzuki-Miyaura Coupling (Ph-B(OH)2, Pd(PPh3)4, K2CO3) Inter1->Step2 Oxidative Addition & Transmetalation Inter2 Intermediate: Protected 6-Phenyl-Nucleoside Step2->Inter2 Reductive Elimination Step3 Step 3: Global Deprotection (NaOMe/MeOH) Inter2->Step3 Ester Hydrolysis Final Final Product: 6-Phenylpurine Riboside Step3->Final Isolation

Figure 1: Modular synthesis workflow ensuring regiochemical integrity and functional group tolerance.

Catalytic Cycle: The Suzuki Mechanism on Purines

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd + 6-Cl-Purine Complex1 Pd(II)-Cl Complex OxAdd->Complex1 BaseStep Base Activation (Cl replaced by OH/OR) Complex1->BaseStep + Base TransMet Transmetalation (Boronate exchange) BaseStep->TransMet + Ph-B(OH)2 Complex2 Pd(II)-Phenyl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical oxidative addition into the electron-deficient purine C-Cl bond.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Oxygen poisoning of PdEnsure rigorous degassing (sparging) of solvents before catalyst addition.
Hydrolysis (C6-OH) Base too strong / Temp too highSwitch from Na

CO

to K

PO

or lower temp to 70°C.
N7-Isomer (Glycosylation) High Temp / Wrong SolventEnsure reaction is run in MeCN (not DCE) and keep initial addition at 0°C.
Pd Contamination Inefficient workupUse a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous NaEDTA.

References

  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions. Journal of Medicinal Chemistry.[3] Link

  • Čerňa, I., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine.[4][5][6][7] The Journal of Organic Chemistry.[5][6] Link

  • Western, E. C., et al. (2009). Suzuki-Miyaura and Sonogashira coupling of 6-chloropurines and -nucleosides in water.[8] Journal of Organic Chemistry.[9] Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Organic Reactions.[5][10][11][12][13][14] Link

Sources

Synthesis of 6-Chloropurine Hydrochloride from Hypoxanthine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental procedure for the synthesis of 6-chloropurine hydrochloride from hypoxanthine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, provides a step-by-step protocol, and addresses critical safety and handling considerations. Our focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the underlying reaction mechanism.

Introduction: The Significance of 6-Chloropurine

6-Chloropurine is a pivotal intermediate in the synthesis of a wide array of biologically active purine derivatives. Its reactivity at the C6 position allows for nucleophilic substitution, paving the way for the creation of numerous compounds with therapeutic potential, including antiviral and anticancer agents.[1][2] The hydrochloride salt of 6-chloropurine is often preferred due to its improved stability and handling characteristics. This protocol details a robust and scalable method for its preparation from the readily available starting material, hypoxanthine.

Reaction Mechanism and Scientific Rationale

The conversion of hypoxanthine to 6-chloropurine hydrochloride is a classic example of a deoxychlorination reaction.[3] The lactam functionality of hypoxanthine is transformed into a chloro-substituted aromatic system using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction is typically facilitated by a tertiary amine, such as N,N-dimethylaniline.

The mechanism, while not always explicitly detailed in literature, is understood to proceed through several key steps:

  • Activation of Phosphorus Oxychloride: N,N-dimethylaniline, a tertiary amine, acts as a catalyst. It is proposed that the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate.

  • Formation of a Reactive Intermediate: The hydroxyl group of the tautomeric form of hypoxanthine then attacks the activated phosphorus center, leading to the formation of a phosphate ester intermediate and the release of a chloride ion.

  • Nucleophilic Attack and Chlorination: The chloride ion, now a potent nucleophile, attacks the C6 position of the purine ring. This is followed by the elimination of a phosphate byproduct, resulting in the formation of 6-chloropurine.

  • Protonation to the Hydrochloride Salt: Finally, the introduction of hydrogen chloride gas protonates the basic nitrogen atoms of the purine ring, leading to the precipitation of 6-chloropurine hydrochloride.

The use of an excess of phosphorus oxychloride often serves as both the reagent and the solvent, driving the reaction to completion.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation A Combine Hypoxanthine, N,N-dimethylaniline, and POCl₃ B Reflux the Mixture A->B Heat C Remove Excess POCl₃ (Vacuum Distillation) B->C Cool D Dissolve Residue in Methylene Chloride C->D E Cool Solution (Ice Bath) D->E F Bubble HCl Gas E->F Formation of HCl salt G Stir Overnight F->G H Filter the Precipitate G->H I Wash with Hot Methylene Chloride H->I J Dry the Product I->J

Caption: Experimental workflow for the synthesis of 6-chloropurine hydrochloride.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties & Hazards
HypoxanthineC₅H₄N₄O136.1168-94-0White to off-white powder.
Phosphorus OxychloridePOCl₃153.3310025-87-3Colorless to pale yellow fuming liquid. Highly corrosive, reacts violently with water.[5]
N,N-DimethylanilineC₈H₁₁N121.18121-69-7Yellowish to brownish oily liquid. Toxic.
Methylene ChlorideCH₂Cl₂84.9375-09-2Volatile, colorless liquid. Potential carcinogen.
Hydrogen Chloride GasHCl36.467647-01-0Corrosive and toxic gas.

Detailed Experimental Protocol

Safety First: This procedure involves highly corrosive and toxic chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. An emergency shower and eyewash station should be readily accessible.

Step 1: Reaction Setup

  • To a dry 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hypoxanthine (50.0 g, 0.367 mol).

  • In the fume hood, carefully add N,N-dimethylaniline (120 mL) to the flask.

  • With continuous stirring, slowly add phosphorus oxychloride (500 mL) to the mixture. The addition is exothermic, and the mixture may become warm.

Step 2: Chlorination Reaction

  • Heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 20-30 minutes. The solid hypoxanthine should dissolve, and the solution will typically turn a reddish color.

Step 3: Work-up and Product Isolation

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride by vacuum distillation. It is crucial to keep the temperature of the external oil bath below 70°C to prevent degradation of the product.

  • To the resulting red, oily residue, add 1 liter of methylene chloride and stir until the residue is fully dissolved.

  • Cool the red methylene chloride solution in an ice-water bath.

  • Begin bubbling dry hydrogen chloride gas through the cooled solution. The solution will gradually turn a bright yellow color as the hydrochloride salt precipitates.

  • Continue bubbling HCl gas until the solution is saturated and no further precipitation is observed.

  • Allow the mixture to stir overnight at room temperature.

  • To remove any excess dissolved HCl, pass a stream of nitrogen gas through the solution for approximately 1.5 hours.

Step 4: Purification and Drying

  • Collect the precipitated product by filtration using a Büchner funnel.

  • Wash the filter cake with two 150 mL portions of hot methylene chloride to remove any residual N,N-dimethylaniline and other impurities.

  • Dry the resulting cream-colored solid in a vacuum oven at a temperature not exceeding 60°C to yield 6-chloropurine hydrochloride.

Results and Characterization

The expected yield of 6-chloropurine hydrochloride is typically high, often exceeding 90%. The product should be a cream-colored to light-yellow solid.

Characterization:

  • Melting Point: The melting point of 6-chloropurine hydrochloride can be determined and compared to literature values.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the purine ring protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbon atoms in the purine ring and the C-Cl bond.[6]

    • UV-Vis Spectroscopy: The UV-Vis spectrum in an appropriate solvent (e.g., water) should exhibit a characteristic maximum absorbance (λ_max) around 264-265 nm.[7]

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is adequate and the reagents are of good quality and anhydrous. Inefficient removal of excess POCl₃ can also lead to product loss during work-up.

  • Dark Product Color: A dark-colored product may indicate the presence of impurities. Thorough washing with hot methylene chloride is crucial. If the color persists, recrystallization from a suitable solvent system may be necessary.

  • Handling of Phosphorus Oxychloride: POCl₃ reacts violently with water, releasing heat and toxic HCl gas.[5][8] All glassware must be scrupulously dried before use. Quenching of any residual POCl₃ should be done with extreme caution by slowly adding it to ice.

  • Formation of Byproducts: Potential byproducts can arise from side reactions. Careful control of the reaction temperature and time is important to minimize their formation.[9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-chloropurine hydrochloride from hypoxanthine. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and reproducibly prepare this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery.

References

  • PrepChem. Synthesis of 6-chloropurine hydrochloride. Available at: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

  • Penta Manufacturing Company. Phosphorus(V) oxychloride Safety Data Sheet. Available at: [Link]

  • SafeRack. Phosphorus Oxychloride. Available at: [Link]

  • Google Patents. US4405781A - Method for preparing salts of 6-chloropurine.
  • ResearchGate. Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Available at: [Link]

  • National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Google Patents. US2832781A - 6-chloropurine.
  • Iowa State University. Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available at: [Link]

  • Google Patents. CN102336755A - Chemical synthesis method of 6-chloropurine.
  • ACS Publications. Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Available at: [Link]

  • ACS Green Chemistry Institute. Deoxychlorination. Available at: [Link]

  • PubMed. Chlorination byproducts, their toxicodynamics and removal from drinking water. Available at: [Link]

  • Fiveable. N,N-dimethylaniline Definition. Available at: [Link]

  • Fengchen Group. 6-Chloropurine CAS 87-42-3. Available at: [Link]

  • PubMed. Formation of chlorinated disinfection by-products in viticulture. Available at: [Link]

  • Environmental Protection Agency. N,N-Dimethylaniline. Available at: [Link]

  • PubMed. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination. Available at: [Link]

  • CORE. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available at: [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting N7 vs N9 alkylation in 6-chloropurine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-chloropurine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling N7 versus N9 regioselectivity. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

The Challenge of Regioselectivity

The alkylation of 6-chloropurine is a cornerstone of many synthetic routes in medicinal chemistry. However, the purine core possesses multiple nucleophilic nitrogen atoms, leading to the potential for a mixture of regioisomers, primarily the N9 and N7 substituted products.[1][2][3] The desired isomer, often the N9, is crucial for biological activity, making the control of this regioselectivity a critical experimental parameter. This guide will provide the insights needed to master this reaction.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N7 and N9 isomers. How can I favor the N9 product?

This is the most common issue encountered. The formation of the N9 isomer is generally under thermodynamic control, meaning it is the more stable product.[4][5] To favor its formation, you need to use conditions that allow the reaction to reach equilibrium.

Causality and Solution:

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for promoting N9 alkylation. These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive purine anion, which tends to alkylate at the more thermodynamically stable N9 position.[6][7]

  • Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a classic choice that irreversibly deprotonates the purine.[1][6] Carbonates, such as potassium carbonate (K₂CO₃), are also effective, particularly in DMF.[8]

  • Temperature and Reaction Time: Allowing the reaction to proceed for a longer time, sometimes with gentle heating, can facilitate the equilibration towards the more stable N9 isomer. However, be mindful of potential side reactions at elevated temperatures.

Illustrative Workflow for N9 Selectivity

N9_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve 6-Chloropurine in Anhydrous DMF add_base Add NaH (or K₂CO₃) portion-wise at 0°C start->add_base Formation of Purine Anion add_alkylating_agent Add Alkyl Halide add_base->add_alkylating_agent stir Stir at Room Temperature (or gentle heat) add_alkylating_agent->stir Allow for Equilibration quench Quench with Water/Brine stir->quench extract Extract with Organic Solvent quench->extract analyze Analyze by TLC/LC-MS/NMR extract->analyze

Caption: General workflow for achieving N9-selective alkylation of 6-chloropurine.

Problem 2: I need to synthesize the N7 isomer. How can I achieve this?

The N7 isomer is typically the kinetically favored product, meaning it forms faster but is less stable than the N9 isomer.[4][5][9] To isolate the N7 product, you need to employ conditions that favor the kinetic pathway and prevent equilibration to the N9 isomer.

Causality and Solution:

  • Silylation Strategy: A highly effective method involves the in-situ silylation of 6-chloropurine, followed by the addition of an alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄).[4][5][10][11][12] The silylation step modifies the electronic properties of the purine ring, directing the alkylation to the N7 position.

  • Reaction Conditions: This reaction is typically performed at lower temperatures to prevent rearrangement to the more stable N9 isomer. Shorter reaction times are also crucial.[13][14]

  • Solvent Effects: Less polar solvents can sometimes favor N7 alkylation by reducing the dissociation of the purine salt, leading to a tighter ion pair that directs the alkylating agent to the more accessible N7 position.

Key Experimental Protocol: N7-Selective Alkylation via Silylation

  • Silylation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 6-chloropurine in an anhydrous solvent like acetonitrile (ACN) or 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture (e.g., to 80°C) until the solution becomes clear, indicating the formation of the silylated purine.

  • Cooling: Cool the reaction mixture to room temperature.

  • Alkylation: Add the alkyl halide, followed by the dropwise addition of a Lewis acid catalyst, such as SnCl₄.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to minimize the formation of the N9 isomer.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the N7 isomer from any residual N9 isomer and other byproducts.

Problem 3: How can I reliably distinguish between the N7 and N9 isomers?

Unambiguous characterization of the N7 and N9 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Analytical Strategy:

  • ¹³C NMR: There are established trends in the ¹³C chemical shifts of the purine core that can help differentiate the isomers. Notably, the C5 carbon is typically more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer.[4][15] Conversely, the C4 carbon is generally more deshielded in the N7 isomer.

  • ¹H-¹⁵N HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive method.[4][15] This 2D NMR technique shows correlations between protons and nitrogen atoms over two or three bonds. For an N9-alkylated purine, you will observe a correlation between the protons on the alkyl group (e.g., the α-CH₂) and the N9 nitrogen. For an N7-alkylated purine, this correlation will be to the N7 nitrogen.

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can also be informative. For N9-substituted purines, an NOE is often observed between the protons of the alkyl substituent and the H8 proton of the purine ring.[4][15]

Table 1: Typical NMR Chemical Shift Differences for N7 vs. N9 Alkylated 6-Chloropurines

IsomerTypical ¹³C Chemical Shift of C5 (ppm)Typical ¹³C Chemical Shift of C4 (ppm)Expected ¹H-¹⁵N HMBC Correlation
N9-Alkyl ~132Lower ppmAlkyl protons to N9
N7-Alkyl ~123Higher ppmAlkyl protons to N7

Note: Absolute chemical shifts can vary depending on the solvent and the nature of the alkyl group. The relative differences are the key diagnostic feature.[4][15]

Frequently Asked Questions (FAQs)

Q1: What is the role of tautomerism in the alkylation of 6-chloropurine?

6-chloropurine exists as a mixture of two tautomers in solution: the N7-H and the N9-H tautomer.[3][16] The ratio of these tautomers can be influenced by the solvent. The alkylation can occur on either tautomer, which contributes to the formation of isomeric mixtures. The reaction conditions you choose will ultimately determine which pathway is favored.

Caption: Tautomeric equilibrium of 6-chloropurine.

Q2: Can steric hindrance be used to control regioselectivity?

Yes, steric hindrance can play a significant role. Bulky substituents on the purine ring can shield the N7 position, thereby favoring alkylation at the N9 position.[1][2][6] Similarly, using a bulky alkylating agent can also favor attack at the less sterically hindered N9 position.

Q3: Are there any "bulletproof" methods for achieving 100% regioselectivity?

While the methods described in this guide can provide high levels of regioselectivity, achieving 100% selectivity in a single step can be challenging. Multi-step synthetic strategies, such as those involving protecting groups or de novo synthesis from imidazole or pyrimidine precursors, can provide unambiguous access to a single isomer, but these methods are often more laborious.[4][5] For direct alkylation, careful optimization of the conditions outlined above is key.

Q4: Where can I find reliable, step-by-step protocols for organic syntheses?

For detailed and rigorously vetted experimental procedures, Organic Syntheses is an excellent resource.[17][18][19] Each procedure published in Organic Syntheses has been independently verified in the laboratory of a member of the editorial board, ensuring reproducibility.

References

  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • Marian, C. M. (2001). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 105(43), 9917–9925. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Organic Syntheses. (n.d.). About Us. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. [Link]

  • Wiley. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]

  • Elsevier. (n.d.). Organic synthesis print books and ebooks. Retrieved from [Link]

  • Silva, A. M. S. (Ed.). (2021). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • El-Faham, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona Dipòsit Digital. [Link]

  • Reddit. (2021). Where can I find procedures for organic synthesis? r/chemistry. Retrieved from [Link]

  • NCSU Libraries. (n.d.). Finding a Method of Synthesis. Organic Chemistry Lab Literature Searching Assignment. Retrieved from [Link]

  • Robins, M. J., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][15][16]Triazolo[6][17]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6381–6398. [Link]

  • Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • PubMed. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

  • Pal, B. C. (1962). Studies on the Alkylation of Purines and Pyrimidines. Biochemistry, 1(4), 558–563. [Link]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • ResearchGate. (2010). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. [Link]

  • Royal Society of Chemistry. (2015). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. [Link]

  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

  • Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. PubMed. [Link]

  • MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

  • ResearchGate. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. [Link]

Sources

Technical Support Center: Preventing 6-Chloropurine Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 6-chloropurine (6-CP). It moves beyond basic datasheets to address the mechanistic causes of decomposition and provides actionable, field-proven protocols to preserve reagent integrity.

Core Stability Profile

6-Chloropurine is a critical purine scaffold. While kinetically stable at room temperature in solid form, it possesses a "metastable" C6-chlorine bond that is highly susceptible to Nucleophilic Aromatic Substitution (


) .

In the absence of a desired nucleophile (e.g., an amine), water becomes the primary enemy. Under acidic or basic catalysis, water attacks the C6 position, displacing chloride and generating Hypoxanthine (6-hydroxypurine) . This is the #1 decomposition pathway reported by users.

Decomposition Pathways Diagram

The following diagram outlines the competitive landscape between desired functionalization and decomposition.

G cluster_0 Critical Control Point: Moisture & pH CP 6-Chloropurine (Active Reagent) Hypo Hypoxanthine (Decomposition Product) CP->Hypo Hydrolysis (H2O, pH < 3 or > 9, Heat) Prod N6-Substituted Purine (Desired Product) CP->Prod SnAr Reaction (R-NH2, Anhydrous) RingOpen Ring Opening (Degradation) CP->RingOpen Oxidative/Reductive Stress (>150°C, Strong Acid)

Figure 1: Mechanistic pathways of 6-chloropurine.[1] The red path (Hydrolysis) competes directly with the green path (Product Formation).

Troubleshooting Guide (FAQs)

This section addresses specific failure modes observed in laboratory settings.

Issue 1: "I see a large impurity peak at M-18 (or M-Cl+OH) in my LC-MS."

Diagnosis: Hydrolysis to Hypoxanthine. The chlorine atom (Mass ~35) has been replaced by a hydroxyl group (Mass ~17), resulting in a net mass loss of ~18 amu (depending on ionization) and a shift in UV


 (Hypoxanthine 

nm vs 6-CP

nm).

Root Cause:

  • Wet Solvents: Using non-anhydrous DMSO, DMF, or alcohols.

  • Aqueous Workup Delays: Leaving the reaction mixture in contact with aqueous base/acid for too long during extraction.

  • Hygroscopic Solvent Effect: DMSO absorbs atmospheric moisture rapidly. If the reaction is heated >80°C in "old" DMSO, hydrolysis accelerates.

Corrective Action:

  • Protocol Shift: Switch to anhydrous solvents (water content <50 ppm).

  • Scavengers: Add molecular sieves (3Å or 4Å) to the reaction vessel for long heated runs.

  • Workup: Perform extractions immediately after quenching. Do not let the biphasic mixture stir overnight.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Purines are electron-deficient heteroaromatics. At temperatures >120°C, especially without a solvent or in the presence of trace metals, they can undergo intermolecular self-condensation or ring fragmentation.

Root Cause:

  • Overheating: Reaction temperature set too high (>100°C) in an attempt to force a sluggish reaction.

  • Exotherm: Adding a reactive amine to 6-CP without cooling can trigger a runaway exotherm.

Corrective Action:

  • Limit Temp: Cap reactions at 80–90°C . If the reaction is slow, use a catalyst (e.g., DIPEA or a mild Lewis acid) rather than increasing heat.

  • Stepwise Addition: Add the nucleophile slowly at 0°C, then warm to room temperature (RT) before heating.

Issue 3: "My yield is low during N-alkylation (N7 vs N9 isomers)."

Diagnosis: Regio-isomer Loss (Not strictly decomposition, but yield loss). 6-CP exists as a tautomer (N7-H / N9-H). Under basic conditions, alkylation often produces a mixture of N9 (usually desired) and N7 isomers.

Root Cause:

  • Solvent/Base Choice:

    
     in DMF/DMSO favors N9 (thermodynamic). Stronger bases or kinetic conditions may increase N7.
    

Corrective Action:

  • Standardize: Use

    
     (2.5 eq) in dry DMSO  at RT to favor N9 alkylation.
    
  • Avoid: Do not use sodium hydride (NaH) unless necessary, as the highly reactive anion is more prone to side reactions if moisture is present.

"Gold Standard" Protocols

These protocols are designed to be self-validating —they include checkpoints to ensure stability.

Protocol A: Storage & Handling
  • State: Solid powder.[2]

  • Temperature: -20°C is optimal. Room temperature is acceptable for short periods (<1 month) if desicated.

  • Container: Amber glass vial with a tight PTFE-lined cap.

  • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol B: Nucleophilic Substitution ( ) with Amines

Objective: React 6-CP with a primary amine while preventing hydrolysis.

Reagents:

  • 6-Chloropurine (1.0 eq)

  • Primary Amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Acts as an HCl scavenger.

  • Solvent: Anhydrous n-Butanol or Isopropanol . (Alcohols are nucleophilic but much slower than amines; they effectively solvate the transition state).

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 6-CP in the alcohol. Checkpoint: Solution should be clear or slightly yellow.

  • Addition: Add DIPEA, followed by the amine.

  • Reaction: Heat to 80°C .

    • Why 80°C? High enough to overcome the activation energy for

      
      , but low enough to prevent thermal degradation.
      
  • Monitoring: Check TLC or LC-MS at 2 hours.

    • Success Indicator: Disappearance of 6-CP peak; appearance of product.

    • Failure Indicator: Appearance of Hypoxanthine (indicates wet solvent).

  • Workup: Evaporate solvent in vacuo. Resuspend residue in water/ethyl acetate. Extract immediately.

Protocol C: Synthesis of 6-Chloropurine (from Hypoxanthine)

For users synthesizing the reagent de novo.

Key Precaution: The reaction uses


. The quenching step is the highest risk point  for hydrolysis.
  • Quenching: Pour the reaction mixture onto crushed ice slowly.

  • pH Control: Neutralize with concentrated

    
     or NaOH.
    
  • Critical Limit: Keep Temperature < 10°C during neutralization.

    • Reasoning: The hydrolysis of the C-Cl bond is temperature-dependent.[3] At 0-5°C, the rate of precipitation is faster than the rate of hydrolysis. At >20°C, hydrolysis becomes significant.

  • Filtration: Filter the precipitate immediately once pH 7-8 is reached. Do not let it sit in the aqueous mother liquor.

Comparative Data: Solvent & Stability

SolventSolubility of 6-CPHydrolysis RiskRecommended For
Water Low (< 5 mg/mL)High (esp. at pH >9)Avoid (unless rapid workup)
DMSO High (> 50 mg/mL)Moderate (Hygroscopic)Alkylation reactions
Ethanol/n-BuOH ModerateLowAmination reactions
DMF HighModerate (Decomposes to dimethylamine)Alkylation (use fresh)

References

  • National Institutes of Health (NIH). (2011). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Issues with the isolation and purification of 6-chloropurine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 6-Chloropurine Salts

Topic: Troubleshooting the Isolation, Purification, and Handling of 6-Chloropurine (6-CP) and its Salts. Audience: Medicinal Chemists, Process Chemists, and Nucleoside Specialists.[1]

Introduction: The Electrophile’s Dilemma

6-Chloropurine (6-CP) is the linchpin of purine nucleoside synthesis.[1] Its reactivity at the C6 position makes it invaluable for


 reactions (to generate adenosine analogs) or palladium-catalyzed cross-couplings. However, this same reactivity creates a fundamental processing paradox: The conditions required to synthesize it (high electrophilicity) make it prone to rapid degradation (hydrolysis) during isolation. [1]

This guide addresses the two distinct "Salt" contexts you will encounter:

  • Isolation Salts (e.g., Hydrochloride): Used to stabilize and recover 6-CP from the chlorination mixture.[1]

  • Reactive Salts (e.g., Tetrabutylammonium - TBA): Used to enhance solubility and nucleophilicity for downstream glycosylation.

Module 1: The Hydrolysis Trap (Root Cause Analysis)

Q: Why does my yield drop precipitously during aqueous workup, and why does my HPLC show a polar impurity?

A: You are likely observing the hydrolysis of 6-chloropurine back to hypoxanthine. The C6-Cl bond is highly susceptible to nucleophilic attack by water, especially at elevated temperatures or extremes of pH.[1] Hypoxanthine is thermodynamically favored and difficult to separate from 6-CP by standard recrystallization due to overlapping solubility profiles in polar solvents.[1]

The Mechanism of Failure: In basic media (


), the electron-deficient purine ring invites hydroxide attack. In acidic media (

), protonation of N7/N9 activates the C6 position for water attack.

Hydrolysis cluster_0 Stable Zone cluster_1 Danger Zone (Aqueous Workup) 6-Chloropurine 6-Chloropurine Transition State Transition State 6-Chloropurine->Transition State + H2O / Heat (pH < 2 or > 9) Hypoxanthine Hypoxanthine Transition State->Hypoxanthine - HCl Yield Loss Yield Loss Hypoxanthine->Yield Loss

Figure 1: The hydrolysis pathway.[1][2] Maintaining pH 5–7 and low temperature (<5°C) during aqueous contact is critical.

Module 2: Isolation via Acid Salts (The HCl Strategy)

Q: I am trying to avoid aqueous extraction. Can I isolate 6-CP directly as a salt?

A: Yes, and this is often the superior method for scale-up.[1] Instead of quenching the


 reaction with water (which risks hydrolysis), you can precipitate the 6-Chloropurine Hydrochloride (6-CP[1]·HCl)  salt directly from organic solvents.

Protocol: Anhydrous Isolation of 6-CP·HCl

  • Reaction: Perform standard chlorination (Hypoxanthine +

    
     + 
    
    
    
    -Dimethylaniline).
  • Distillation: Remove excess

    
     via vacuum distillation (keep bath 
    
    
    
    ).
  • Solvent Swap: Dissolve the oily residue in anhydrous Methylene Chloride (DCM) .

  • Acidification: Bubble anhydrous HCl gas or add 4M HCl in Dioxane at

    
    .
    
  • Filtration: The 6-CP·HCl salt is insoluble in DCM and will precipitate as a yellow/white solid, leaving the

    
    -dimethylaniline hydrochloride in solution (mostly) or allowing for easier washing.[1]
    

Troubleshooting the HCl Salt:

  • Issue: The salt is hygroscopic and turns to paste on the filter.

    • Fix: Wash immediately with cold, anhydrous Ether or DCM.[1] Store under Argon.

  • Issue: High acidity in the next step.

    • Fix: 6-CP·HCl is acidic.[2][3] If your next step (e.g., glycosylation) is acid-sensitive, you must liberate the free base by suspending the salt in cold water and rapidly adjusting to pH 7 with

      
      , then filtering immediately.[1]
      

Module 3: Reactive Salts (TBA/Sodium) for Glycosylation

Q: My Tetrabutylammonium (TBA) salt of 6-chloropurine is an oil/gum and won't crystallize. How do I dry it?

A: TBA salts of purines are notoriously difficult to crystallize due to the bulky cation and lack of efficient packing. They often exist as "ionic liquids" or amorphous gums.

Why use TBA? It increases solubility in organic solvents (DCM, MeCN) and enhances the nucleophilicity of the purine anion for


 coupling.

Protocol: Handling the "Sticky" TBA Salt Do not attempt to recrystallize. Use Lyophilization or Azeotropic Drying .

  • Formation: React 6-CP with 1 equivalent of Tetrabutylammonium Hydroxide (1M in MeOH).

  • Evaporation: Strip the MeOH. You will get a viscous oil.

  • Azeotropic Drying (The Critical Step):

    • Redissolve the oil in anhydrous Acetonitrile (MeCN) or Toluene .

    • Evaporate to dryness.[4]

    • Repeat 3x. This pulls off residual water as an azeotrope.

  • Final State: The product will likely remain a foam or gum. This is acceptable. Dissolve this foam directly in your reaction solvent (e.g., DCM) for the coupling step.[1]

Q: Can I use the Sodium salt instead? A: Yes, but it is less soluble in organic solvents than TBA.[1]

  • Preparation: Treat 6-CP with 1 eq. NaH in dry DMF.

  • Benefit: The Na-salt can be precipitated by adding anhydrous Ether to the DMF solution, yielding a free-flowing powder (unlike the TBA gum).[1]

Module 4: Purification & Impurity Profiling

Q: How do I remove Hypoxanthine from my 6-CP?

A: Recrystallization is inefficient because Hypoxanthine is less soluble than 6-CP in most solvents, meaning it precipitates first or co-precipitates.[1]

Strategy: The "Reverse" Purification Instead of crystallizing the product, exploit the acidity difference.[1]

  • Dissolve crude mixture in dilute base (

    
    , pH 11). Both dissolve.
    
  • Slowly acidify to pH 6.0 .

  • Filtration: Hypoxanthine (

    
     for N-H) will precipitate/crystallize out before 6-chloropurine (
    
    
    
    of protonated form is lower).
  • Filter off the solid (mostly Hypoxanthine).

  • Extract the filtrate with Ethyl Acetate to recover purified 6-CP.

Summary of Solubility & Solvents

Solvent6-Chloropurine (Neutral)6-CP[1][3]·HCl (Salt)6-CP[1][3][5]·TBA (Salt)Application
Water Low (

mg/mL)
Soluble (Hydrolysis Risk)SolubleAvoid for storage
DCM Low/ModerateInsoluble (Precipitates)Highly Soluble Isolation (HCl) / Coupling (TBA)
DMF/DMSO HighSolubleHighGeneral Reaction Medium
Ether InsolubleInsolubleInsolubleAnti-solvent for precipitation
Methanol ModerateSolubleSolubleSalt formation

Module 5: Analytical Troubleshooting (Self-Validation)

Q: How do I verify my salt is pure without degrading it?

A: Standard HPLC uses aqueous buffers which can hydrolyze your sample during the run if not careful.

  • HPLC Method: Use a high percentage of organic modifier (MeCN) and keep the column temperature low (

    
    ).
    
  • UV Ratio Check:

    • 6-Chloropurine

      
       nm.[1][3][6]
      
    • Hypoxanthine

      
       nm.
      
    • If your

      
       shifts blue (lower nm), you have hydrolysis.[1]
      
  • Chloride Titration: For HCl salts, perform a silver nitrate titration to confirm stoichiometry (1:1).[1]

DecisionTree Start Crude Reaction Mixture (POCl3 excess) Distill Vacuum Distill POCl3 Start->Distill Residue Oily Residue Distill->Residue Decision Desired Form? Residue->Decision PathA Free Base (Standard) Decision->PathA General Use PathB HCl Salt (Anhydrous) Decision->PathB Storage/Scale-up StepA1 Ice/Water Quench (Keep pH 5-7!) PathA->StepA1 StepB1 Dissolve in dry DCM PathB->StepB1 StepA2 Extract EtOAc or Continuous Ether StepA1->StepA2 StepB2 Bubble HCl gas StepB1->StepB2 StepB3 Filter Precipitate StepB2->StepB3

Figure 2: Isolation decision tree. Path B (HCl Salt) is recommended to minimize hydrolysis risks.

References

  • Bendich, A., et al. "The Synthesis and Properties of 6-Chloropurine and Purine."[1][3] Journal of the American Chemical Society, vol. 76, no.[1][3] 23, 1954, pp. 6073-6077.[1] Link

  • Robins, R. K. "Potential Purine Antagonists.[1] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, vol. 78, no.[1] 4, 1956, pp. 784–790.[1] (Foundational text on chlorination conditions).

  • Patent US4405781A. "Method for preparing salts of 6-chloropurine."[6] Polaroid Corp, 1983.[1][6] (Describes the HCl salt precipitation method). Link

  • Prasad, A. et al. "A Practical Large-Scale Synthesis of 6-Chloropurine."[1] Organic Process Research & Development, 2005.[1] (Optimization of workup to avoid hydrolysis).

Sources

Technical Support Center: Monitoring 6-Chloropurine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring 6-chloropurine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tracking reaction progress effectively. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a 6-chloropurine substitution reaction and why is it important?

A 6-chloropurine substitution reaction is a type of nucleophilic aromatic substitution (SNAr) where the chlorine atom at the 6th position of the purine ring is replaced by a nucleophile.[1][2] The chlorine atom is an effective leaving group, making the C6 position of the purine ring electrophilic and susceptible to attack by various nucleophiles, including amines, thiols, and alcohols.[1][3]

This reaction is fundamental in medicinal chemistry and drug development for synthesizing a wide array of purine derivatives. These derivatives are crucial components of many therapeutic agents, including antivirals, anticancer drugs (like 6-mercaptopurine), and immunosuppressants.[4][5]

Q2: Why is it critical to monitor the progress of this reaction?

Monitoring the reaction is essential for several reasons:

  • Determining Reaction Completion: It allows you to know when all the starting material (6-chloropurine) has been consumed, preventing premature or unnecessarily long reaction times.

  • Optimizing Reaction Conditions: By taking time-course samples, you can study the reaction kinetics to optimize parameters like temperature, catalyst loading, and reagent concentration.[6]

  • Identifying Side Products: These reactions can sometimes yield side products, such as hydrolysis of 6-chloropurine to hypoxanthine or alkylation at different nitrogen atoms (N7 or N9) of the purine ring.[1][7] Early detection helps in adjusting conditions to minimize their formation.

  • Ensuring Process Safety and Scalability: For process development and scale-up, accurate monitoring is crucial to ensure consistent product quality and identify any potential issues before moving to a larger scale.[6][8]

Q3: What are the most common analytical techniques for monitoring this reaction?

The choice of technique depends on the available equipment, the required level of detail, and the specific reaction being performed. The most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quick checks of reaction progress at the bench.[9][10]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides excellent separation and is considered a workhorse for reaction monitoring in pharmaceutical development.[8][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown products and byproducts.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture, allowing for unambiguous identification of reactants, products, and intermediates in real-time or on quenched samples.[16][17][18]

Workflow & Technique Selection

Choosing the right analytical tool is the first step toward successful reaction monitoring. The following diagram outlines a general workflow and a decision-making process for selecting the appropriate technique.

G cluster_workflow General Reaction Monitoring Workflow cluster_decision Technique Selection Guide start Start Reaction sample Take Aliquot at Time (t) start->sample quench Quench Reaction (if needed) sample->quench prepare Prepare Sample for Analysis quench->prepare analyze Analyze via Selected Technique prepare->analyze interpret Interpret Data analyze->interpret decision Reaction Complete? interpret->decision decision->sample No stop Work-up Reaction decision->stop Yes continue_rxn Continue Reaction question1 Need quick qualitative check? tlc Use TLC question1->tlc Yes question2 Need quantitative data? question1->question2 No hplc Use HPLC question2->hplc Yes question3 Need to identify unknowns? question2->question3 No lcms Use LC-MS question3->lcms Yes question4 Need detailed structural info? question3->question4 No nmr Use NMR question4->nmr Yes

Caption: Workflow for reaction monitoring and technique selection.

Comparison of Monitoring Techniques
Technique Primary Use Pros Cons Expertise Level
TLC Quick, qualitative checkFast, inexpensive, simple setup[9]Not quantitative, lower resolution, can be misleadingBeginner
HPLC Quantitative analysisHigh resolution, quantitative, reproducible, automatable[8][11]Higher cost, requires method development, slower than TLCIntermediate
LC-MS Identification & QuantificationProvides molecular weight data, highly sensitive and specific[14][15]Expensive equipment, requires expertise in interpretationAdvanced
NMR Structural elucidationProvides definitive structural info, can be quantitative (qNMR)[18]Low sensitivity, expensive, requires deuterated solventsAdvanced

Guide 1: Thin-Layer Chromatography (TLC)

TLC is the fastest way to get a snapshot of your reaction.[9] It works by separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).

Step-by-Step Protocol
  • Prepare the TLC Chamber: Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).

    • Lane 1 (Reference): Spot a dilute solution of your starting material (6-chloropurine).

    • Lane 2 (Co-spot): Spot the starting material, and then spot your reaction mixture directly on top of it.

    • Lane 3 (Reaction): Spot a sample of your reaction mixture. To sample, dip a capillary tube into the reaction pot and spot it directly.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since purine derivatives are often UV-active, a hand-held UV lamp (254 nm) is typically used.[19] Staining with iodine or other reagents can also be employed.

  • Interpret:

    • The starting material spot in Lane 3 should diminish over time.

    • A new spot, corresponding to your product, should appear.

    • The reaction is complete when the starting material spot in Lane 3 has completely disappeared.

Troubleshooting TLC

Q: My spots are streaking or tailing. What's wrong? A: This is common with polar, nitrogen-containing compounds like purines.

  • Cause: The compound is interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or a few drops of acetic acid for acidic compounds to your mobile phase.[9] This neutralizes active sites on the silica, leading to sharper spots. Also, ensure your sample is not too concentrated.

Q: I can't get good separation between my starting material and product. A: Your mobile phase polarity is not optimized.

  • Cause: If spots are too high (Rf > 0.8), the solvent is too polar. If they are too low (Rf < 0.2), it's not polar enough.

  • Solution: Adjust the solvent ratio. A common system for purines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9] To increase polarity, add more of the polar solvent; to decrease it, add more of the non-polar one. Test different solvent systems if a simple ratio adjustment doesn't work.

Q: The Rf values are inconsistent between runs. A: This can be due to several factors.

  • Cause: An unsaturated TLC chamber, a change in temperature, or using a slightly different solvent composition.

  • Solution: Always use a saturated chamber with filter paper. Run experiments under consistent temperature conditions. Pre-mix your mobile phase in a separate container to ensure a consistent ratio for each run.[9]

Guide 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative reaction monitoring, offering superior separation and precision.[8][11] A typical setup for purine analysis uses a reverse-phase C18 column with a UV detector.

Step-by-Step Protocol
  • Method Development (if not established):

    • Column: A standard C18 column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or phosphoric acid to improve peak shape, is common.[20]

    • Detector: Purines have a strong UV absorbance around 260-270 nm. Use a diode array detector (DAD) to monitor multiple wavelengths if unsure of the optimal one.[21][22]

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction by diluting it significantly in a suitable solvent (e.g., mobile phase or acetonitrile). This stops the reaction and precipitates any salts.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.

  • Analysis:

    • Inject a blank (dilution solvent) to ensure the system is clean.

    • Inject a standard of your 6-chloropurine starting material to determine its retention time.

    • Inject your prepared reaction sample.

  • Data Interpretation:

    • Monitor the peak area of the 6-chloropurine. The reaction is complete when this peak is no longer detectable or falls below a set threshold (e.g., <1% of its initial area).

    • The appearance and growth of a new peak will correspond to your product. The relative peak areas (with response factor correction) can provide a quantitative measure of conversion.[23]

Troubleshooting HPLC

G cluster_problems cluster_solutions trouble HPLC Troubleshooting Identify the Problem p1 Poor Peak Shape (Tailing/Fronting) trouble:f1->p1 p2 Ghost Peaks trouble:f1->p2 p3 Drifting Baseline trouble:f1->p3 p4 Co-eluting Peaks trouble:f1->p4 s1 Adjust mobile phase pH Check for column overload Use a different column p1->s1 Solution s2 Inject a blank run Check for carryover Ensure sample solvent is pure p2->s2 Solution s3 Allow system to equilibrate Check for leaks Degas mobile phase p3->s3 Solution s4 Modify gradient slope Change mobile phase organic solvent Try a different column chemistry p4->s4 Solution

Caption: Common HPLC issues and their potential solutions.

Q: I see a new peak, but I'm not sure if it's my product or a byproduct. How can I tell? A: This is a common and important question.

  • Cause: The reaction may not be as clean as expected. Possible byproducts include hydrolyzed 6-chloropurine (hypoxanthine) or regioisomers.[1][7]

  • Solution: This is where HPLC alone has its limits. The best approach is to use LC-MS . The mass spectrometer will provide the molecular weight of the compound in the new peak. If the mass matches your expected product, you have strong evidence. If it matches hypoxanthine (M.W. 136.11 g/mol ) or another potential side product, you have identified a byproduct and may need to adjust your reaction conditions (e.g., ensure anhydrous conditions to prevent hydrolysis).

Q: My product peak is co-eluting with the starting material. A: The chromatographic resolution is insufficient.

  • Cause: The polarity of the product and starting material are very similar under the current HPLC conditions.

  • Solution:

    • Modify the Gradient: Make the gradient shallower (i.e., increase the percentage of the organic solvent more slowly). This gives more time for compounds to separate on the column.

    • Change Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can sometimes resolve closely eluting peaks.

    • Change Column Chemistry: If the above fails, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase).

Guide 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful tool for this task, confirming the identity of peaks seen in the chromatogram.

Step-by-Step Protocol

The protocol is very similar to HPLC, as the LC part is identical. The key difference is in the setup and data interpretation.

  • Sample Preparation: Follow the same procedure as for HPLC. Ensure your mobile phase additives are MS-compatible (e.g., use formic acid or ammonium acetate, not non-volatile phosphates).[20]

  • MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI) is standard for this class of molecules. Run in both positive and negative ion mode initially to see which gives a better signal for your compounds.

    • Data Acquisition: Acquire data in full scan mode to see all ions in a given mass range. This is ideal for identifying unknowns.

  • Data Interpretation:

    • Extract the ion chromatogram for the expected m/z of your starting material and product.

    • For 6-chloropurine, look for its protonated molecule [M+H]+. Remember that chlorine has two common isotopes (35Cl and 37Cl) in an approximate 3:1 ratio. You should see two peaks for any chlorine-containing fragment, separated by 2 Da, in that intensity ratio. This is a key diagnostic signature.

    • Check the mass of your product peak. Does it match the expected [M+H]+ for the substituted purine?

    • Investigate any other significant peaks in the chromatogram by examining their mass spectra to identify potential byproducts.

Troubleshooting LC-MS

Q: I don't see the molecular ion for my compound. A: This can be due to ionization issues or in-source fragmentation.

  • Cause: The compound may not ionize well under the chosen conditions, or it might be fragmenting in the ion source before it reaches the mass analyzer.

  • Solution:

    • Switch Ionization Mode: If you are in positive mode, try negative mode.

    • Check for Adducts: Your molecule might be forming adducts with salts in the mobile phase, such as [M+Na]+ or [M+K]+. Look for masses that are 22 or 38 Da higher than your expected [M+H]+.

    • Lower Source Energy: Reduce parameters like the fragmentor or capillary voltage to minimize in-source fragmentation.

Q: My signal intensity is very low. A: This could be a sample issue or an instrument issue.

  • Cause: Low sample concentration, poor ionization efficiency, or ion suppression from the sample matrix or mobile phase.

  • Solution:

    • Concentrate the Sample: If possible, prepare a more concentrated sample for injection.

    • Optimize Mobile Phase: Ensure the pH is appropriate for ionizing your analyte. For basic purines, an acidic mobile phase (like 0.1% formic acid) helps protonation and enhances the signal in positive ion mode.

    • Address Ion Suppression: Dilute your sample further. High concentrations of salts or other matrix components can suppress the ionization of your target analyte. Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[24]

Guide 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information, making it excellent for confirming product identity and observing reaction kinetics in situ.

Step-by-Step Protocol (for offline monitoring)
  • Acquire Reference Spectra: Before starting the reaction, acquire a 1H NMR spectrum of your pure 6-chloropurine starting material and, if available, your expected product. This will help you identify key diagnostic peaks.

    • 6-Chloropurine 1H NMR: Typically shows two singlets in the aromatic region for the H2 and H8 protons.[25]

  • Sample Preparation:

    • Take an aliquot from the reaction.

    • Immediately remove the reaction solvent under reduced pressure (if the solvent is not deuterated).

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire Spectrum: Run a standard 1H NMR experiment.

  • Data Interpretation:

    • Identify the characteristic peaks for your starting material. Their integrals will decrease as the reaction progresses.

    • Look for the appearance of new peaks corresponding to the product. For example, if you are substituting with an amine that has a -CH2- group, you will see new signals in the aliphatic region. The chemical shifts of the purine H2 and H8 protons will also shift upon substitution.

    • By integrating a stable, non-overlapping peak for the starting material and the product, you can calculate the relative molar ratio and determine the percent conversion.[16][18]

Troubleshooting NMR

Q: My peaks are very broad. A: This can be caused by several factors.

  • Cause: Paramagnetic impurities, sample aggregation, or chemical exchange. The presence of solids in the NMR tube can also degrade resolution.

  • Solution:

    • Filter the Sample: Ensure your sample is fully dissolved and free of any particulate matter.

    • Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen peaks by overcoming aggregation or increasing the rate of chemical exchange.

    • Dilute the Sample: High concentrations can lead to aggregation and viscosity issues.

Q: I can't determine the conversion because the peaks overlap. A: This is a common challenge in complex reaction mixtures.

  • Cause: The diagnostic peaks for the reactant and product have very similar chemical shifts.

  • Solution:

    • Use a Higher Field Spectrometer: A higher field magnet (e.g., 600 MHz vs. 300 MHz) will provide better spectral dispersion.

    • Look for Other Nuclei: If 1H NMR is ambiguous, consider other NMR-active nuclei if applicable (e.g., 13C, 19F, or 31P, depending on your nucleophile).

    • Use 2D NMR: A 2D experiment like a COSY or HSQC can help resolve overlapping signals and confirm structural assignments.

References

  • Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Retrieved from Vaia. URL: [Link]

  • R.L. Williams, M.A. Nussbaum, P.J. Jansen, S.W. Baertschi. (2014). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. Pharmaceutical Technology. URL: [Link]

  • RSC Publishing. (2025). An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. URL: [Link]

  • SciELO. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. URL: [Link]

  • ResearchGate. (2025). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. URL: [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. URL: [Link]

  • RSC Publishing. (n.d.). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Retrieved from RSC Publishing. URL: [Link]

  • UCL Discovery. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. URL: [Link]

  • ACS Publications. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. URL: [Link]

  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from PMC. URL: [Link]

  • PSE Community.org. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. URL: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Review on HPLC Method Development and Validation. URL: [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. URL: [Link]

  • ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. URL: [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. URL: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry. URL: [Link]

  • Springer. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. URL: [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from UW-Madison Chemistry. URL: [Link]

  • PMC. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from PMC. URL: [Link]

  • PMC. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Retrieved from PMC. URL: [Link]

  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from RPTU Kluedo. URL: [Link]

  • Mestrelab Research. (n.d.). Reaction Monitoring by NMR. Retrieved from Mestrelab. URL: [Link]

  • ResearchGate. (n.d.). Reaction of phenol with various 6-chloropurines. Retrieved from ResearchGate. URL: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from Advion. URL: [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. URL: [Link]

  • SciELO. (n.d.). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Retrieved from SciELO. URL: [Link]

  • Nptel. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Nptel. URL: [Link]

  • Google Patents. (n.d.). 6-chloropurine - US2832781A. Retrieved from Google Patents.
  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. URL: [Link]

  • ResearchGate. (2025). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. URL: [Link]

  • PubMed. (2004). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. URL: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Chemistry. URL: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. URL: [Link]

  • WADA. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Retrieved from WADA. URL: [Link]

  • MDPI. (2024). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. URL: [Link]

  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from BYU ScholarsArchive. URL: [Link]

  • ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society. URL: [Link]

Sources

Technical Support Center: Improving Regioselectivity in 6-Chloropurine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-chloropurine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the purine core. 6-Chloropurine is a cornerstone building block in the synthesis of a vast array of biologically active molecules, yet controlling the site of reaction—achieving high regioselectivity—remains a significant experimental hurdle.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you encounter at the bench. We will delve into the mechanistic principles governing selectivity, providing not just solutions, but the scientific rationale needed to adapt and optimize these methods for your specific substrates.

Section 1: The N9 vs. N7 Alkylation Challenge

Direct alkylation of the 6-chloropurine core often yields a mixture of N9 and N7 isomers, with the N9 isomer typically being the desired product for many therapeutic applications.[1] The ratio of these products is a delicate function of kinetic versus thermodynamic control.[2][3]

  • Thermodynamic Product (N9): The N9-alkylated purine is generally the more stable isomer due to favorable aromaticity and electronic distribution. Reactions that allow for equilibrium between intermediates will favor this product.

  • Kinetic Product (N7): The N7 position can be more sterically accessible and its lone pair more nucleophilic in certain conditions, leading to faster initial reaction rates.[4][5] Reactions under irreversible conditions may favor this isomer.

FAQ 1: "I'm getting a mixture of N9 and N7 alkylation products. How can I exclusively synthesize the N9 isomer?"

This is the most common regioselectivity problem. Achieving high N9 selectivity requires pushing the reaction conditions firmly into the realm of thermodynamic control.

Core Directive: Promote Thermodynamic Equilibrium.

Your goal is to use conditions that allow the potentially faster-forming, but less stable, N7 isomer to revert to the purine anion and ultimately converge to the more stable N9 product.

dot graph "N9_vs_N7_Alkylation_Control" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 1: Kinetic vs. Thermodynamic Alkylation Pathways" fontsize: 9 fontname: "Arial" } enddot Troubleshooting & Optimization Guide:

ParameterRecommendation for N9-SelectivityScientific Rationale
Base Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid extremely strong, irreversible bases like NaH if N7 is a major byproduct.Weaker carbonate bases establish an equilibrium between the neutral purine and its anion.[6] This allows for dissociation of the kinetic N7 product back to the anion, which can then re-alkylate to form the more stable N9 isomer. Strong bases like NaH deprotonate irreversibly, locking in the kinetic product ratio.
Solvent Polar aprotic solvents such as DMF or Acetonitrile (ACN).These solvents effectively solvate the cation (e.g., K⁺) but poorly solvate the purine anion, enhancing its nucleophilicity. DMF is particularly effective for promoting SN2 reactions.
Temperature Higher temperatures (e.g., 80-120 °C).Increased thermal energy provides the necessary activation energy to overcome the barrier for the reverse reaction (N7-dealkylation) and to reach the thermodynamically more stable N9 product.[2][7]
Reaction Time Longer reaction times (e.g., 12-24 hours).Sufficient time is required for the reaction to reach thermodynamic equilibrium, allowing the initial product mixture to convert to the most stable isomer.[8]

Validated Protocol: N9-Selective Benzylation of 6-Chloropurine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropurine (1.0 eq) and anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N9-benzyl-6-chloropurine, typically with >95% regioselectivity.

FAQ 2: "My substrate is sensitive to high temperatures. How can I achieve N9-selectivity under milder conditions?"

This is a common challenge with complex or thermally labile substrates. Here, we must abandon thermodynamic control and use a kinetically controlled reaction that is inherently selective for the N9 position.

Core Directive: Employ a Directed, Kinetically Controlled Method.

The Mitsunobu reaction is an excellent choice. It proceeds through a different mechanism that inherently favors the more nucleophilic N9 position under mild, neutral conditions, avoiding strong bases and high heat.[9][10]

Mechanism Insight: The Mitsunobu Reaction The reaction involves activation of an alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD).[9][11] The purine then acts as the nucleophile. The electronic properties of the purine ring make the N9 position more nucleophilic than N7 in this context, leading to high kinetic selectivity for N9-alkylation. The reaction is generally irreversible and proceeds with inversion of stereochemistry at the alcohol carbon.[10][12]

Validated Protocol: N9-Alkylation via Mitsunobu Reaction

  • Setup: To a solution of 6-chloropurine (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, stir under an inert atmosphere.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Work-up & Purification: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

FAQ 3: "I actually need the N7 isomer. How can I selectively synthesize it?"

While less common, selective synthesis of the N7 isomer is sometimes required. This requires conditions that favor the kinetic product and prevent equilibration to the N9 isomer.[13][14]

Core Directive: Favor Kinetic Control and Trap the N7 Product.

This can be achieved using silylated purines and Lewis acids, which coordinate to the purine ring and direct the alkylation to the N7 position.[14][15]

Validated Protocol: N7-Selective tert-Alkylation [14][15]

  • Silylation: In a flame-dried flask under argon, suspend 6-chloropurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to reflux until the solution becomes clear, indicating formation of the silylated purine.

  • Cooling: Cool the mixture to 0 °C.

  • Alkylation: Add the tert-alkyl halide (e.g., tert-butyl bromide, 1.5 eq) followed by the dropwise addition of a Lewis acid catalyst like tin(IV) chloride (SnCl₄, 1.1 eq).[14]

  • Reaction: Stir at low temperature (e.g., 0 °C to room temperature) for a short duration (1-4 hours). The low temperature and short time are critical to prevent isomerization to the N9 product.[14]

  • Quenching & Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with an organic solvent, dry, and purify by chromatography.

Section 2: Regioselectivity in C6-Position Cross-Coupling Reactions

The C6-chloro group is an excellent handle for introducing carbon or nitrogen substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[16][17] The primary challenge here is not N9 vs. N7, but preventing side reactions.

FAQ 4: "My Suzuki coupling on a 6-chloropurine substrate is failing or giving low yields. What is going wrong?"

Suzuki coupling failures with 6-chloropurines often stem from catalyst deactivation, issues with the boronic acid, or an inappropriate choice of base.[18]

Core Directive: Optimize Catalyst, Base, and Reagent Quality.

dot graph "Suzuki_Troubleshooting_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 2: Decision Workflow for Troubleshooting Suzuki Couplings" fontsize: 9 fontname: "Arial" } enddot Troubleshooting & Optimization Guide:

ParameterCommon ProblemRecommended Solution
Boronic Acid Protodeboronation (boronic acid is replaced by -H) or homocoupling.Use fresh, high-purity boronic acid or its more stable trifluoroborate/MIDA ester equivalent. Ensure strictly anaerobic conditions.[18]
Base The base (e.g., K₂CO₃, K₃PO₄) is not strong enough or is not sufficiently soluble to promote transmetalation.Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. Adding a small amount of water can sometimes help with phosphate bases.[19]
Catalyst/Ligand The C6-Cl bond is less reactive than C-Br or C-I. The initial Pd(0) catalyst may not be active enough for the oxidative addition step.[20]Use a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or a pre-formed catalyst like SPhos-Pd-G3. These "Buchwald ligands" are designed to facilitate the difficult oxidative addition of aryl chlorides.
Solvent/Temp Insufficient temperature for oxidative addition. Oxygen contamination deactivating the catalyst.Use a high-boiling solvent like 1,4-dioxane or toluene and ensure the temperature is adequate (90-110 °C). Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon).
FAQ 5: "During my Buchwald-Hartwig amination, I'm observing nucleophilic aromatic substitution (SNAr) of the C6-Cl by the amine instead of the Pd-catalyzed reaction. How can I prevent this?"

This occurs when the amine is highly nucleophilic and/or the purine ring is sufficiently electron-deficient, allowing for direct displacement of the chloride without the catalyst.

Core Directive: Favor the Catalytic Cycle Over the Uncatalyzed Pathway.

The key is to use conditions that accelerate the Buchwald-Hartwig catalytic cycle while disfavoring the SNAr side reaction.

Troubleshooting & Optimization Guide:

  • Lower the Temperature: SNAr reactions are highly dependent on thermal energy. Running the reaction at a lower temperature (e.g., 60-80 °C) can significantly slow the uncatalyzed background reaction.

  • Use a Weaker, Bulkier Base: Strong bases like NaOtBu can promote SNAr. Switching to a weaker or more sterically hindered base like Cs₂CO₃ or LHMDS can favor the catalytic pathway.[21]

  • Choose a Highly Active Catalyst System: Employing a modern, highly active catalyst (e.g., a G3 or G4 Buchwald precatalyst with a ligand like BrettPhos) allows the reaction to proceed quickly at lower temperatures, outcompeting the slower thermal SNAr process.

Section 3: Orthogonal Strategies for Sequential Functionalization

Often, both the nitrogen and the C6-position must be functionalized. The order of these operations and the use of protecting groups are critical for success.

FAQ 6: "I need to perform an N9-alkylation followed by a C6-Suzuki coupling. What is the best strategy?"

Strategy 1: Alkylate First, Then Couple. This is the most straightforward approach.

  • Perform the N9-alkylation using the thermodynamic control protocol (FAQ 1) or the Mitsunobu reaction (FAQ 2).

  • Purify the N9-alkyl-6-chloropurine intermediate.

  • Subject this intermediate to the optimized Suzuki coupling conditions (FAQ 4). The N9-substituent generally does not interfere and can help with solubility.

Strategy 2: Introduce a Protecting Group. For complex syntheses, an orthogonal protecting group on N9 can be invaluable.[22][23]

  • Protect the N9 position with a group that is stable to cross-coupling conditions but can be removed later. The tetrahydropyranyl (THP) group is a classic choice, installed under acidic conditions and removed with aqueous acid.[24]

  • Perform the C6-Suzuki coupling.

  • Remove the N9-THP group.

  • Perform the final N9-alkylation on the C6-functionalized purine.

dot graph "Orthogonal_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 3: Orthogonal Strategies for N9 and C6 Functionalization" fontsize: 9 fontname: "Arial" } enddot This guide provides a framework for troubleshooting the most common regioselectivity issues in 6-chloropurine chemistry. Remember that each substrate is unique, and optimization is key. By understanding the underlying principles of kinetic and thermodynamic control, catalyst activity, and orthogonal protection, you can rationally design experiments to achieve your desired regiochemical outcome.

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). The Mitsunobu Reaction in Carbon-Carbon and Carbon-Heteroatom Bond Formation. Chemical Reviews, 107(11), 5249-5297. Available at: [Link]

  • Bědroň, A., Nevrlka, F., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. Available at: [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Tranová, L., Bědroň, A., Tloušt'ová, E., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Chloropurine and 6-Mercaptopurine in Leukemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of two closely related purine analogs, 6-chloropurine (6-CP) and 6-mercaptopurine (6-MP), with a specific focus on their application in leukemia research. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative efficacy data, and detailed experimental protocols to facilitate further investigation into these compounds.

Introduction: The Role of Purine Analogs in Leukemia Therapy

Purine analogs represent a cornerstone in the chemotherapy of leukemia. By mimicking the structure of natural purines, such as adenine and guanine, these antimetabolites interfere with the synthesis of nucleic acids, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. 6-mercaptopurine has been a staple in the treatment of acute lymphoblastic leukemia (ALL) for decades. Its analog, 6-chloropurine, while less common in clinical practice, presents an interesting case for comparative study due to its structural similarity and potential as a prodrug. Understanding the nuanced differences in their mechanism, metabolism, and efficacy is crucial for the development of more effective and targeted therapeutic strategies.

Chemical Structures and Fundamental Properties

At a molecular level, 6-CP and 6-MP are highly similar, with the primary distinction being the substituent at the 6th position of the purine ring: a chlorine atom for 6-CP and a thiol group for 6-MP. This seemingly minor difference has significant implications for their metabolic activation and pharmacological activity.

Chemical structures of 6-Mercaptopurine and 6-Chloropurine.

Part 1: Mechanism of Action - A Tale of Two Purines

While both compounds are cytotoxic to leukemia cells, their precise mechanisms of action, particularly that of 6-CP, warrant a detailed comparison.

6-Mercaptopurine (6-MP): The Established Antimetabolite

The cytotoxic effects of 6-MP are well-documented and are contingent on its intracellular conversion to active metabolites.[1] The primary pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into thioinosine monophosphate (TIMP). TIMP and its subsequent metabolites, such as thioguanine nucleotides (TGNs), exert their effects through multiple mechanisms:

  • Inhibition of de novo purine synthesis: TIMP inhibits several key enzymes in the purine biosynthesis pathway, leading to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis.

  • Incorporation into nucleic acids: TGNs can be incorporated into both DNA and RNA. Their presence in DNA triggers mismatch repair mechanisms, leading to DNA strand breaks, cell cycle arrest, and apoptosis.

6MP 6-Mercaptopurine HGPRT HGPRT 6MP->HGPRT TIMP Thioinosine Monophosphate (TIMP) HGPRT->TIMP Activation Inhibition Inhibition of de novo purine synthesis TIMP->Inhibition TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Incorporation Incorporation into DNA and RNA TGNs->Incorporation Apoptosis Apoptosis Incorporation->Apoptosis

Metabolic activation and mechanism of action of 6-Mercaptopurine.

6-Chloropurine (6-CP): A Prodrug and More?

The mechanism of action of 6-CP is believed to be closely linked to that of 6-MP. Evidence suggests that 6-CP can act as a prodrug, being converted intracellularly to 6-MP. This conversion is thought to involve conjugation with glutathione. However, some studies indicate that 6-chloropurine nucleosides can induce apoptosis and G2/M cell cycle arrest, suggesting a potential for independent cytotoxic activity.[2] While it appears to have a similar range of therapeutic activity to 6-MP, some studies have suggested it may be slightly superior in treating acute leukemia in adults.[3]

6CP 6-Chloropurine Conversion Intracellular Conversion 6CP->Conversion Apoptosis_Arrest Apoptosis & G2/M Arrest (Independent Action) 6CP->Apoptosis_Arrest 6MP 6-Mercaptopurine Conversion->6MP Active_Metabolites Active Metabolites (TIMP, TGNs) 6MP->Active_Metabolites Cytotoxicity Cytotoxicity Active_Metabolites->Cytotoxicity

Proposed mechanism of action of 6-Chloropurine.

Part 2: Comparative Efficacy and Cytotoxicity

Direct, recent, head-to-head comparisons of the in vitro cytotoxicity of 6-CP and 6-MP in leukemia cell lines are limited in publicly available literature. However, by compiling data from various studies, a comparative picture can be formed.

Leukemia Cell LineCompoundIC50 (µM)Reference
Multidrug-resistant L12106-Mercaptopurine0.024[4]
Human MT46-Mercaptopurine0.1[4]
Human CCRF-CEM6-Mercaptopurine1[4]
HepG26-Mercaptopurine32.25[5]
MCF-76-Mercaptopurine>100[5]

Older clinical studies in adults with acute leukemia have suggested that 6-CP may offer a slightly higher frequency of remission and longer median survival time compared to 6-MP.[6] However, these findings require validation in more contemporary and controlled research settings.

Part 3: Mechanisms of Resistance

The development of drug resistance is a major challenge in leukemia therapy.

Resistance to 6-Mercaptopurine

Several mechanisms of resistance to 6-MP have been identified:

  • Decreased HGPRT activity: Reduced activity of the enzyme responsible for converting 6-MP to its active form, TIMP, is a common resistance mechanism.

  • Increased drug efflux: Overexpression of efflux pumps, such as P-glycoprotein, can actively remove 6-MP and its metabolites from the cell.

  • Altered drug metabolism: Changes in the activity of other enzymes involved in the metabolic cascade of 6-MP can also contribute to resistance.

Resistance to 6-Chloropurine

Given that 6-CP is thought to act, at least in part, as a prodrug for 6-MP, it is plausible that resistance mechanisms overlap. For instance, resistance to 6-MP has been shown to confer resistance to 6-CP.[3] However, if 6-CP possesses independent cytotoxic mechanisms, it may be effective against some 6-MP resistant cell lines. Further research is needed to elucidate the specific resistance profiles of 6-CP.

Part 4: Experimental Protocols for Comparative Analysis

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. The causality behind these experimental choices lies in their ability to provide quantitative and qualitative data on the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of these compounds.

In Vitro Cytotoxicity Assay (WST-1 Assay)

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.1-1.0 x 10⁶ cells/ml in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of 6-CP and 6-MP to the wells. Include a vehicle-only control.

  • Incubation: Culture the cells for 24-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.[6][7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat leukemia cells with 6-CP or 6-MP at desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/ml.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PBS containing 50 µg/mL PI.

  • Analysis: Analyze the stained cells by flow cytometry.

Start Leukemia Cell Culture Treatment Treat with 6-CP or 6-MP Start->Treatment Cytotoxicity Cytotoxicity Assay (WST-1) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI) Treatment->CellCycle Data Data Analysis Cytotoxicity->Data Apoptosis->Data CellCycle->Data

Experimental workflow for the comparative analysis of 6-CP and 6-MP.

Conclusion and Future Directions

Both 6-mercaptopurine and 6-chloropurine demonstrate significant anti-leukemic activity. While 6-MP's mechanism is well-established, the role of 6-CP as both a potential prodrug and an independent cytotoxic agent warrants further investigation. The provided experimental protocols offer a framework for researchers to conduct rigorous comparative studies.

Future research should focus on:

  • Direct comparative in vitro and in vivo studies: Generating head-to-head data on the efficacy of 6-CP and 6-MP in a panel of leukemia cell lines and animal models is crucial.

  • Elucidating the metabolic pathway of 6-CP: A detailed understanding of how 6-CP is metabolized will clarify its mechanism of action and potential for off-target effects.

  • Investigating resistance mechanisms to 6-CP: Characterizing how leukemia cells develop resistance to 6-CP will inform the development of strategies to overcome it.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of these purine analogs and pave the way for improved treatments for leukemia.

References

  • CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Cell Biolabs. [Link]

  • Ellison, R. R., Silver, R. T., & Engle, R. L., Jr. (1959). Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults. Annals of Internal Medicine, 51(2), 322–338. [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Journal of Biological Sciences, 24(1), 6-11. [Link]

  • Neves, M. M., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 386-394. [Link]

  • Ellison, R. R., Karnofsky, D. A., & Burchenal, J. H. (1958). Clinical Evaluation of 6-Chloropurine in Leukemia of Adults. Blood, 13(8), 705–724. [Link]

Sources

Structural Validation of Novel 6-Chloropurine Derivatives: Distinguishing N9 vs. N7 Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of novel 6-chloropurine derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of purine-based pharmacophores, 6-chloropurine serves as a critical scaffold for synthesizing adenine mimetics, CDK inhibitors, and antiviral nucleosides. However, a persistent challenge in the alkylation or glycosylation of 6-chloropurine is regio-isomerism . The thermodynamic N9-isomer is typically the desired "product," while the kinetic N7-isomer serves as the primary "alternative" or impurity.[1]

This guide provides a definitive technical workflow to validate the structure of novel 6-chloropurine derivatives (NCPDs), objectively comparing analytical methodologies (1D NMR, 2D NMR, and X-ray Crystallography) to ensure absolute structural confidence.

The Core Challenge: N9 vs. N7 Regioselectivity

When validating a novel NCPD, the primary failure mode is misassigning the alkylation site. The electronic environment of the purine ring creates two nucleophilic nitrogen centers:

  • N9 Position (Target): Thermodynamically favored; essential for mimicking natural nucleosides (e.g., Adenosine).

  • N7 Position (Alternative): Kinetically favored under specific conditions (e.g., acid catalysis, steric hindrance); often distinct in biological activity but frequently misidentified as N9.

Why Validation Matters: N7-isomers often exhibit significantly reduced metabolic stability and altered hydrogen-bonding capabilities compared to N9-isomers, rendering them false positives in early drug screening if not correctly identified.

Comparative Analysis of Validation Methodologies

The following table compares the "performance" of structural validation techniques. Here, performance is defined by resolution power (ability to distinguish N9/N7) and resource efficiency .

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/NOESY) Method C: X-ray Crystallography
Role Preliminary ScreeningIndustry Standard (Recommended) Absolute Confirmation
Differentiation Basis Chemical Shift Heuristics (

)
Through-bond (

) & Through-space connectivity
Electron density mapping
Confidence Level Low to Medium (80%)High (99%)Absolute (100%)
Sample Requirement ~5 mg~10-20 mg (High Concentration)Single Crystal (0.1–0.3 mm)
Key Limitation Signals overlap; solvent dependentRequires interpretation expertiseCrystal growth is the bottleneck
Turnaround Time < 1 Hour4–12 HoursDays to Weeks
Technical Deep Dive: The Self-Validating NMR Workflow

To achieve Trustworthiness and Expertise , we move beyond basic spectra. The following protocol utilizes the C5-Chemical Shift Rule and HMBC Connectivity as a self-validating system.

A. The C5/C4 Chemical Shift Rule (1D

C NMR)

The most reliable heuristic for 6-chloropurine derivatives lies in the shielding effects on the bridgehead carbons (C4 and C5).

  • N9-Isomer (Product): Alkylation at N9 exerts a deshielding effect on C4 and C8, but due to resonance, C5 typically appears downfield (deshielded).

    • Benchmark:

      
       ppm.
      
    • Benchmark:

      
       ppm.
      
  • N7-Isomer (Alternative): Alkylation at N7 changes the conjugation, causing C5 to appear significantly upfield (shielded) relative to the N9 isomer.

    • Benchmark:

      
       ppm.
      
    • Benchmark:

      
       ppm.
      

Expert Insight: Always compare the


 (difference) between C4 and C5. For N9 isomers, the gap is smaller (~20 ppm); for N7 isomers, the gap is wider (~35-40 ppm) [1].
B. The HMBC "Fingerprint" (2D NMR)

Heteronuclear Multiple Bond Correlation (HMBC) provides the "smoking gun" by tracing the 3-bond couplings (


) from the alkyl/glycosyl protons to the purine ring carbons.
  • Protocol: Focus on the protons of the substituent group (

    
    -CH
    
    
    
    or H1').
  • N9-Isomer Logic: The N9 nitrogen is directly bonded to C4 and C8 .[2]

    • Observation: Strong cross-peaks from Substituent-H

      
      C4  and C8 .
      
  • N7-Isomer Logic: The N7 nitrogen is directly bonded to C5 and C8 .

    • Observation: Strong cross-peaks from Substituent-H

      
      C5  and C8 .
      

Crucial Check: Since C4 and C5 have distinct chemical shifts (as established in Step A), identifying which carbon correlates to the substituent protons definitively assigns the structure.

C. NOESY/ROESY Proximity Check
  • N7-Isomer: The substituent at N7 is spatially proximal to the C6-substituent (Chlorine). While Cl has no protons, if you derivatize C6 (e.g., to -OMe or -NHR), a strong NOE will be observed between the N7-group and the C6-group.

  • N9-Isomer: The substituent is spatially distant from C6, showing no such NOE.

Experimental Protocol: Step-by-Step Validation

Objective: Synthesize and validate 9-benzyl-6-chloropurine vs. 7-benzyl-6-chloropurine.

Step 1: Synthesis (Direct Alkylation)

  • Dissolve 6-chloropurine (1 eq) in dry DMF.

  • Add K

    
    CO
    
    
    
    (1.5 eq) and Benzyl bromide (1.1 eq).
  • Stir at RT for 12h. Note: Basic conditions favor the thermodynamic N9 product (~70%) but produce N7 (~20%) as a separable impurity.

Step 2: Purification

  • Perform column chromatography (SiO

    
    , Hexane/EtOAc).
    
  • Isolate the two distinct spots (N9 is usually more polar/slower eluting in this solvent system, though this varies).

Step 3: NMR Acquisition (Self-Validating System)

  • Solvent: Dissolve 10 mg of each fraction in DMSO-

    
     (Standardizes chemical shifts).
    
  • Run 1D

    
    C:  Locate C4 and C5 signals.
    
    • Check: Does Fraction A have C5 at ~131 ppm? (Likely N9).

    • Check: Does Fraction B have C5 at ~122 ppm? (Likely N7).

  • Run HMBC: Set optimization for long-range coupling (8-10 Hz).

    • Target: Look for the Benzyl-CH

      
       signal (~5.5 ppm).
      
    • Trace: Does it correlate to the carbon at 152 ppm (C4

      
       N9) or 122 ppm (C5 
      
      
      
      N7)?
Visualization: Structural Determination Workflow

The following diagram illustrates the logical decision tree for validating 6-chloropurine derivatives.

StructuralValidation Start Synthesized 6-Chloropurine Derivative NMR_1D Step 1: 1H & 13C NMR Screening Start->NMR_1D Check_C5 Analyze C5 Chemical Shift NMR_1D->Check_C5 N9_Hypothesis Hypothesis: N9 Isomer (C5 ~130-132 ppm) Check_C5->N9_Hypothesis Deshielded C5 N7_Hypothesis Hypothesis: N7 Isomer (C5 ~120-126 ppm) Check_C5->N7_Hypothesis Shielded C5 HMBC Step 2: 2D HMBC Experiment (Trace Substituent Protons) N9_Hypothesis->HMBC N7_Hypothesis->HMBC Correlation_C4 Correlation to C4 (Carbon @ ~150 ppm) HMBC->Correlation_C4 Correlation_C5 Correlation to C5 (Carbon @ ~122 ppm) HMBC->Correlation_C5 XRay Step 3: X-Ray Crystallography (If amorphous/ambiguous) HMBC->XRay Inconclusive Data Final_N9 CONFIRMED: N9-Isomer Correlation_C4->Final_N9 Final_N7 CONFIRMED: N7-Isomer Correlation_C5->Final_N7 XRay->Final_N9 XRay->Final_N7

Caption: Logical workflow for distinguishing N9 vs. N7 regioisomers using C5 chemical shift heuristics and HMBC connectivity.

Quantitative Data Summary

Table 1: Representative NMR Shift Data (in DMSO-


) 
PositionN9-Benzyl-6-Chloropurine (Product)N7-Benzyl-6-Chloropurine (Alternative)
H8 (

ppm)
8.85 (s)8.95 (s)
C4 (

ppm)
151.8 160.2
C5 (

ppm)
131.5 122.1
C8 (

ppm)
144.5146.3
HMBC Correlations Benzyl-CH


C4, C8
Benzyl-CH


C5, C8

Note: Chemical shifts are approximate and solvent-dependent. The relative difference (


) is the critical validation metric.
References
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Source: ACS Omega (2024). URL:[Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine. Source: The Journal of Organic Chemistry (2021).[2] URL:[Link]

  • Validation of Experimental Crystal Structures. Source: Cambridge Crystallographic Data Centre (CCDC). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.